Ganglioside GM3
Description
Significance of Gangliosides as Membrane Components
Gangliosides are a class of complex glycosphingolipids characterized by the presence of one or more sialic acid residues. creative-proteomics.com They are integral components of the outer leaflet of the plasma membrane in animal cells, with their hydrophobic ceramide portion embedded in the lipid bilayer and the hydrophilic oligosaccharide chains extending into the extracellular space. wikipedia.orgoup.com This orientation allows gangliosides to act as crucial surface markers for cellular recognition and cell-to-cell communication. wikipedia.org
In the plasma membrane, gangliosides are not uniformly distributed but are thought to be concentrated in specialized microdomains, often referred to as lipid rafts, along with cholesterol and sphingomyelin. wikipedia.orgjocs.jp This organization is critical for their function, as these domains serve as platforms for modulating signal transduction events. wikipedia.orgnih.gov Gangliosides are particularly abundant in the nervous system, constituting a significant portion of the total lipid mass in neuronal membranes, where they play vital roles in neuronal development, synaptic transmission, and myelination. creative-proteomics.comwikipedia.org Their functions extend beyond the nervous system, influencing immune responses, cell adhesion, and cell growth regulation. creative-proteomics.comontosight.ai The structural diversity of their carbohydrate chains allows them to act as specific receptors for various extracellular molecules, including hormones and bacterial toxins. wikipedia.org
Overview of Ganglioside GM3 as a Fundamental Glycosphingolipid in Research
This compound, also known as hematoside, is the simplest and most common ganglioside found in most vertebrate tissues. wikipedia.orgtechscience.com Its structure consists of a ceramide lipid anchor attached to a carbohydrate chain containing three sugar units: a sialic acid residue linked to a lactosylceramide (B164483) core. creative-proteomics.com The nomenclature "GM3" signifies that it is a ganglioside (G) with one (mono) sialic acid (M), and the number 3 relates to its electrophoretic mobility. wikipedia.org
GM3 holds a pivotal position in ganglioside metabolism as it serves as the precursor for the biosynthesis of most of the more complex gangliosides of the a- and b-series. wikipedia.orgtechscience.comnih.gov The synthesis of GM3 is initiated from lactosylceramide by the enzyme GM3 synthase (ST3GAL5), which adds a sialic acid residue. nih.govresearchgate.netnih.gov This crucial biosynthetic step occurs in the Golgi apparatus, from where GM3 is transported to the plasma membrane. wikipedia.org
In the context of academic research, GM3 is extensively studied for its diverse roles in regulating cellular processes. It is recognized as a modulator of cell signaling pathways, impacting cell growth, differentiation, and apoptosis (programmed cell death). ontosight.aiwikipedia.org Research has shown that GM3 can inhibit the function of various growth factor receptors, such as the epidermal growth factor receptor (EGFR) and the insulin (B600854) receptor. wikipedia.orgtechscience.compnas.org This inhibitory function has significant implications in the study of cancer biology, where altered GM3 expression is often observed. wikipedia.orgrsc.org Furthermore, GM3 is implicated in the regulation of the immune system, where it can modulate the activity of immune cells like T cells and natural killer cells. creative-proteomics.com
Detailed Research Findings on this compound
Academic research has illuminated the multifaceted roles of this compound in various physiological and pathological processes. Its functions are often context-dependent, varying with cell type and the surrounding microenvironment.
Role in Cellular Signaling and Growth Regulation
GM3 is a well-documented modulator of transmembrane signaling. A key area of investigation is its interaction with growth factor receptors.
Insulin Receptor: Research indicates that GM3 acts as a negative regulator of the insulin receptor. pnas.org Elevated levels of GM3 in cell membranes, particularly within lipid rafts, have been shown to inhibit insulin-stimulated autophosphorylation of the receptor. pnas.org Studies on mice lacking the GM3 synthase gene (GM3S−/−) revealed enhanced insulin sensitivity, suggesting that GM3 plays a significant role in regulating glucose homeostasis. pnas.org In adipocytes, the inflammatory cytokine TNF-α can induce an increase in GM3 synthase expression, leading to higher GM3 levels and subsequent insulin resistance. nih.gov
Epidermal Growth Factor Receptor (EGFR): GM3 has been found to modulate the activity of the EGFR. In human fibroblast cells deficient in GM3 synthase, there was a marked reduction in EGF-induced proliferation and migration. oup.com This was associated with reduced EGF binding and subsequent activation of the receptor. oup.com
Other Receptors: GM3 also inhibits the function of the fibroblast growth factor receptor. techscience.comresearchgate.net
Involvement in Cancer Research
The expression of GM3 is often altered in cancer cells, and it has been shown to influence tumor progression and metastasis.
Tumor Suppression: In several types of cancer, GM3 has demonstrated anti-proliferative and anti-metastatic effects. For instance, increased concentrations of GM3 in bladder cancer cells have been shown to reduce their malignancy and induce apoptosis. wikipedia.org It also reduces the motility of ovarian, colorectal, and gastric cancer cells. wikipedia.org
Angiogenesis: GM3 exhibits anti-angiogenic properties. It can counteract the pro-angiogenic effects of vascular endothelial growth factor (VEGF) by suppressing the proliferation and migration of endothelial cells. nih.gov This effect is partly mediated by reducing the phosphorylation of the VEGF receptor 2 (VEGFR-2). nih.gov
Tumor Microenvironment: Tumor cells can shed gangliosides into their microenvironment, influencing surrounding cells. nih.gov The ratio of GM3 to more complex gangliosides can impact the angiogenic properties of brain tumors. rsc.org
Function in the Immune System
GM3 plays a regulatory role in both the innate and adaptive immune systems.
Toll-like Receptor 4 (TLR4) Modulation: Molecular species of GM3 with different fatty acid chain structures can act as either pro- or anti-inflammatory modulators of TLR4, a key receptor in the innate immune system. nih.govfrontiersin.org Very-long-chain fatty acid GM3 species can enhance TLR4 activation, while long-chain species can suppress it. frontiersin.org This balance is crucial in the context of metabolic disorders where chronic inflammation is a factor. nih.gov
T Cell Regulation: GM3 is thought to inhibit certain immune functions, such as the proliferation of T cells and their production of cytokines. wikipedia.orgtechscience.com It has been implicated in regulating T cell receptor (TCR) signaling by associating with the TCR complex. creative-proteomics.com
Role in the Nervous System and Other Tissues
While most abundant in other tissues, GM3 also has specific functions within the nervous system and other specialized cells.
Myelination: GM3 is involved in the formation and maintenance of myelin, the protective sheath around nerve fibers. It is present in oligodendrocytes, the myelin-producing cells of the central nervous system. creative-proteomics.com
Auditory Function: Research has demonstrated that GM3 is essential for the structural integrity and function of cochlear hair cells, which are critical for hearing. oup.comlipotype.com Deficiency in GM3 synthase in both humans and mice leads to deafness. oup.com
Interactive Data Table: Research Findings on this compound
| Area of Research | Key Finding | Model System/Context | Observed Effect of GM3 | Citation(s) |
|---|---|---|---|---|
| Metabolic Regulation | Negative regulation of insulin receptor | Cultured adipocytes; GM3S-/- mice | Inhibition of insulin-stimulated receptor phosphorylation; Enhanced insulin sensitivity in knockout mice | pnas.orgnih.gov |
| Cancer Biology | Anti-proliferative and pro-apoptotic | Bladder cancer cells | Reduced malignancy and induction of apoptosis | wikipedia.org |
| Cancer Biology | Anti-metastatic | Ovarian, colorectal, gastric cancer cells | Reduced cell motility | wikipedia.org |
| Cancer Biology | Anti-angiogenic | Human umbilical vein endothelial cells (HUVECs) | Counteracted VEGF effects; Reduced VEGFR-2 phosphorylation | nih.gov |
| Immunology | Modulation of innate immunity | Macrophages | Acts as an endogenous ligand for TLR4, with pro- or anti-inflammatory effects depending on its acyl-chain structure | nih.govfrontiersin.org |
| Immunology | Regulation of adaptive immunity | T cells | Inhibition of T cell proliferation and cytokine production | techscience.comcreative-proteomics.com |
| Neurobiology | Myelination | Oligodendrocytes | Involved in the formation and maintenance of myelin | creative-proteomics.com |
| Sensory Function | Auditory function | Humans and mice with GM3 synthase deficiency | Essential for the viability and function of cochlear hair cells; deficiency leads to deafness | oup.comlipotype.com |
| Cell Signaling | Regulation of EGF receptor | GM3 synthase-deficient human fibroblasts | Modulates EGF-induced proliferation and migration; affects EGFR activation | oup.com |
Structure
2D Structure
Properties
Molecular Formula |
C59H108N2O21 |
|---|---|
Molecular Weight |
1181.5 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H108N2O21/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76)/b32-30+/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 |
InChI Key |
UIKPUUZBQYTDRX-YRRBDHRDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Ganglioside Gm3
Biosynthesis of Ganglioside GM3
The synthesis of GM3 is a multi-step process that begins with the formation of its core ceramide structure and culminates in the addition of a sialic acid residue. This pathway is crucial for maintaining the cellular pool of various complex gangliosides essential for neural development and function. biorxiv.orgresearchgate.net
The journey to GM3 begins with the synthesis of glycosphingolipid precursors. The initial step involves the glycosylation of ceramide. UDP-glucose:ceramide β1-1'glucosyltransferase (UGCG) catalyzes the addition of a glucose molecule to ceramide, forming glucosylceramide (GlcCer). nih.govnih.gov Subsequently, UDP-galactose:glucosylceramide β1-4 galactosyltransferase, also known as lactosylceramide (B164483) synthase (B4GALT5 or B4GALT6), adds a galactose residue to GlcCer, yielding lactosylceramide (LacCer). nih.govnih.gov LacCer is the direct precursor for the synthesis of GM3 and serves as a critical branch point for the synthesis of various other glycosphingolipids. researchgate.netnih.gov
| Precursor | Synthesizing Enzyme(s) | Product |
| Ceramide | Glucosylceramide synthase (UGCG) | Glucosylceramide (GlcCer) |
| Glucosylceramide (GlcCer) | Lactosylceramide synthase (B4GALT5/6) | Lactosylceramide (LacCer) |
The final and defining step in GM3 biosynthesis is the sialylation of lactosylceramide. nih.gov This reaction involves the transfer of a sialic acid residue, specifically N-acetylneuraminic acid (Neu5Ac), from a donor substrate, CMP-sialic acid, to the terminal galactose of lactosylceramide. nih.gov This addition creates the characteristic monosialylated structure of GM3. wikipedia.org The linkage formed is an α2,3-linkage. nih.gov
The enzymatic conversion of lactosylceramide to GM3 is catalyzed by the enzyme CMP-sialic acid:lactosylceramide α2-3 sialyltransferase, commonly known as GM3 synthase (EC 2.4.99.9). nih.govnih.gov This enzyme is encoded by the ST3GAL5 gene. medlineplus.govmdpi.com GM3 synthase is a key regulatory enzyme in ganglioside biosynthesis, as it controls the entry of lactosylceramide into the ganglioside synthesis pathway. researchgate.net Loss-of-function mutations in the ST3GAL5 gene lead to GM3 synthase deficiency, a rare autosomal recessive disorder characterized by a complete lack of GM3 and all subsequent complex gangliosides, resulting in severe neurological impairments. medlineplus.govmdpi.comnih.gov The enzyme is localized in the Golgi apparatus, where the synthesis of most glycosphingolipids occurs. wikipedia.orgoup.com
GM3 is the foundational molecule for the synthesis of a vast array of more complex gangliosides, which are categorized into the a-, b-, and c-series based on the number of sialic acid residues attached to the inner galactose. nih.govmdpi.com
a-series: These gangliosides are synthesized directly from GM3. The addition of an N-acetylgalactosamine (GalNAc) residue to GM3 by GM2/GD2 synthase forms GM2. Subsequent additions of galactose and sialic acid lead to the formation of GM1 and GD1a, respectively. nih.govmdpi.com
b-series: The synthesis of b-series gangliosides begins with the conversion of GM3 to GD3 by the enzyme GD3 synthase, which adds a second sialic acid residue. nih.govnih.gov GD3 then serves as the precursor for other b-series gangliosides like GD2, GD1b, and GT1b. nih.gov
c-series: The c-series starts with the formation of GT3 from GD3, catalyzed by GT3 synthase, which adds a third sialic acid. nih.gov
The expression of the specific glycosyltransferases that utilize GM3 as a substrate determines the predominant types of complex gangliosides produced in a particular cell or tissue. nih.gov
| Ganglioside Series | Initial Precursor | Key Synthesizing Enzyme | Resulting Ganglioside(s) |
| a-series | GM3 | GM2/GD2 synthase | GM2, GM1, GD1a |
| b-series | GM3 | GD3 synthase | GD3, GD2, GD1b, GT1b |
| c-series | GD3 | GT3 synthase | GT3, GT2, GT1c |
Metabolic Degradation of this compound
The breakdown of gangliosides is an essential cellular process for maintaining homeostasis and recycling their constituent components. This catabolic pathway occurs in a stepwise manner within the lysosomes.
The degradation of gangliosides, including GM3, is carried out by a series of lysosomal acid hydrolases. nih.gov For GM3, the first step in its degradation is the removal of the sialic acid residue by a lysosomal sialidase (neuraminidase), converting GM3 back to lactosylceramide. nih.gov This process is essential for preventing the accumulation of gangliosides, which can lead to a class of lysosomal storage diseases known as gangliosidoses. nih.govmdpi.com For instance, a deficiency in the lysosomal sialidase can lead to the accumulation of sialic acid-containing compounds. nih.gov The resulting lactosylceramide is further broken down into glucosylceramide and then ceramide by the actions of β-galactosidase and β-glucosidase, respectively. These degradation products, such as ceramide, sphingosine (B13886), and fatty acids, can then be salvaged for the synthesis of new sphingolipids or further catabolized. nih.gov
Role of Sialidases (Neuraminidases) in GM3 Hydrolysis
The catabolism or degradation of this compound is initiated by the enzymatic removal of its terminal sialic acid residue. This hydrolytic process is catalyzed by a class of enzymes known as sialidases, or neuraminidases. The action of these enzymes converts GM3 back to lactosylceramide, thereby modulating the concentration of GM3 on the cell surface and within lysosomes. In humans, at least two distinct sialidases are known to degrade GM3, differing in their subcellular location and optimal pH.
The first is a lysosomal sialidase , which functions as part of the constitutive degradation pathway for gangliosides and other sialoglycoconjugates. nih.gov This enzyme, encoded by the NEU1 gene, operates optimally at an acidic pH (around 4.5), consistent with the lysosomal environment. nih.gov Within the lysosome, GM3 is broken down into lactosylceramide and free sialic acid.
The second is a plasma membrane-associated sialidase , primarily NEU3. This enzyme acts directly on GM3 located on the external surface of the plasma membrane. nih.gov Unlike its lysosomal counterpart, NEU3 has an optimal pH that is closer to neutral and preferentially acts on ganglioside substrates. lipotype.com The activity of NEU3 is considered a key regulatory mechanism, as it can rapidly alter the composition of gangliosides in specific membrane microdomains (lipid rafts), thereby influencing cellular signaling pathways that GM3 is known to modulate, such as those involving the epidermal growth factor receptor (EGFR). wikipedia.orgmdpi.com
The hydrolysis of GM3 by sialidases is therefore a critical process for maintaining cellular homeostasis. It terminates the function of GM3 as a signaling modulator and is the first step in its complete catabolism.
Mechanisms of Resynthesis of Degraded Surface GM3
The maintenance of this compound levels on the cell surface is a dynamic process governed by a balance between its synthesis, transport to the membrane, and its degradation or internalization. When surface GM3 is degraded by plasma membrane sialidases (like NEU3) to lactosylceramide, the cell employs complex "salvage" or "recycling" pathways to replenish its components, rather than a direct resynthesis on the cell surface. oup.com
There is currently no evidence for a direct re-sialylation of lactosylceramide back to GM3 occurring on the outer leaflet of the plasma membrane. Instead, the process relies on the cell's established biosynthetic machinery located in the Golgi apparatus. The components of degraded surface GM3 can be reutilized through two primary routes:
Recycling via Endocytosis to the Golgi: The lactosylceramide and ceramide products of GM3 catabolism can be internalized from the plasma membrane through endocytosis. These lipids are then transported via vesicular trafficking back to the Golgi apparatus. oup.com Once in the Golgi lumen, lactosylceramide can once again serve as a substrate for GM3 synthase (ST3GAL5) to be converted back into GM3, which is then transported to the plasma membrane. This pathway allows for the direct reuse of the lipid intermediate.
Complete Degradation and Reutilization of Building Blocks: Alternatively, GM3 and its degradation products can be trafficked to lysosomes for complete breakdown into their fundamental constituents: sphingosine, fatty acids, and sugars. oup.com These basic building blocks, particularly sphingosine, can then be transported to the endoplasmic reticulum to be re-incorporated into new ceramide molecules. This newly formed ceramide enters the de novo synthesis pathway described earlier, ultimately leading to the production of new GM3 molecules in the Golgi. dovepress.com
These salvage and recycling mechanisms are energetically more efficient than relying solely on de novo synthesis from simple precursors like serine and palmitoyl-CoA. nih.govdifferencebetween.com They ensure that the cell can efficiently maintain the specific composition of its surface glycosphingolipids in response to metabolic and signaling demands.
Diversity of this compound Molecular Species
While the carbohydrate headgroup of GM3 is generally conserved, significant structural diversity exists within the lipid portion of the molecule, the ceramide. frontiersin.org This diversity gives rise to a multitude of distinct GM3 molecular species, each with potentially unique biophysical properties and biological functions. The ceramide consists of a sphingoid base backbone to which a fatty acid is attached via an amide linkage. lipotype.com Variations in both of these components are the source of GM3 heterogeneity.
Structural Variations in the Ceramide Backbone
The structural variability of the ceramide backbone in GM3 arises from two main sources: the type of sphingoid long-chain base and the structure of the N-acylated fatty acid.
Sphingoid Base Heterogeneity: While the most common sphingoid base in mammalian GM3 is sphingosine (d18:1), which has an 18-carbon chain with one double bond, other variants exist. For instance, sphinganine (B43673) (d18:0), the saturated form, can be found. Furthermore, sphingoid bases with different chain lengths, such as those containing 20 carbons (e.g., d20:1), have also been identified in gangliosides from specific tissues, contributing to the pool of molecular species. nih.gov
Fatty Acyl Chain Diversity: The most significant source of variation comes from the fatty acid chain. This chain can differ in three primary ways:
Chain Length: Fatty acids in GM3 can range from long-chain fatty acids (LCFA), such as palmitic acid (16:0) and stearic acid (18:0), to very-long-chain fatty acids (VLCFA), which include species with 22, 23, or 24 carbon atoms (e.g., 22:0, 23:0, 24:0). nih.govfrontiersin.org
Degree of Unsaturation: The fatty acyl chain can be fully saturated (containing no double bonds) or monounsaturated (containing one double bond), such as in the case of oleic acid (18:1) or nervonic acid (24:1). frontiersin.org
Hydroxylation: The fatty acid can undergo modifications such as α-hydroxylation, where a hydroxyl (-OH) group is added to the carbon atom adjacent to the carboxyl group (e.g., h24:0). frontiersin.org
This combinatorial diversity means that a single cell or tissue can express dozens of different GM3 molecular species simultaneously, each defined by its unique ceramide structure.
| Source of Variation | Common Examples | Description |
| Sphingoid Base | d18:1 (Sphingosine), d20:1 | Variation in the carbon chain length and saturation of the sphingoid backbone. |
| Fatty Acid Chain Length | 16:0, 18:0 (LCFA); 22:0, 24:0 (VLCFA) | The number of carbon atoms in the N-linked fatty acyl chain. |
| Fatty Acid Unsaturation | 18:1, 24:1 (ω-9) | The presence of one or more carbon-carbon double bonds in the fatty acyl chain. |
| Fatty Acid Hydroxylation | h24:0 (α-hydroxylation) | The addition of a hydroxyl group to the fatty acyl chain. |
Impact of Fatty Acid Chain Length, Hydroxylation, and Unsaturation on GM3 Function
The structural variations in the ceramide moiety are not trivial; they have a profound impact on the biophysical properties of GM3 and its biological functions. The length, saturation, and hydroxylation of the fatty acid chain influence how GM3 molecules pack into the cell membrane, their association with other lipids and proteins in membrane microdomains, and their ability to modulate signaling pathways.
A prominent example of this structure-function relationship is the differential role of GM3 molecular species in regulating the innate immune response through Toll-like receptor 4 (TLR4). frontiersin.org Research has shown that different GM3 species can act as either agonists or antagonists of TLR4 signaling, a key pathway in inflammation. nih.gov
Impact of Chain Length: GM3 species containing very-long-chain fatty acids (VLCFAs, e.g., C22:0, C24:0) have been found to act as agonists, enhancing TLR4 activation and promoting a pro-inflammatory response. In contrast, GM3 species with long-chain fatty acids (LCFAs, e.g., C16:0) act as antagonists, suppressing TLR4 activation and dampening the inflammatory response. nih.govnih.gov
Impact of Hydroxylation: Similarly, α-hydroxylated VLCFA-containing GM3 species also strongly enhance TLR4 activation, contributing to inflammation. frontiersin.org
Impact of Unsaturation: Monounsaturated VLCFA-containing GM3 species (e.g., C24:1) have been shown to suppress TLR4 activation, similar to their LCFA counterparts. nih.gov
These differential effects are critical in the context of metabolic diseases like obesity and type 2 diabetes, where chronic low-grade inflammation is a key pathological feature. In these conditions, the balance of GM3 species can shift, with an increase in pro-inflammatory VLCFA-GM3 and a decrease in anti-inflammatory LCFA-GM3, potentially contributing to the progression of insulin (B600854) resistance. nih.govfrontiersin.org The structure of the ceramide backbone, therefore, dictates the specific function of GM3, transforming it from a simple structural lipid into a precise modulator of complex cellular signaling events.
Cellular Localization and Membrane Organization of Ganglioside Gm3
Subcellular Localization
Predominant Localization in the Outer Leaflet of the Plasma Membrane
Ganglioside GM3 is predominantly found in the outer leaflet of the plasma membrane of vertebrate cells. nih.govnih.gov Its amphipathic nature, consisting of a hydrophobic ceramide anchor and a hydrophilic oligosaccharide head group, dictates this orientation. spandidos-publications.comunimi.it The ceramide portion embeds within the lipid bilayer, while the oligosaccharide chain extends into the extracellular space. spandidos-publications.comunimi.it This exposure on the cell surface allows GM3 to participate in crucial interactions with extracellular molecules and adjacent cells. spandidos-publications.com While the plasma membrane is the primary residence of GM3, smaller pools have been identified in other subcellular locations, including the nuclear membrane. unimi.it
The concentration of gangliosides, including GM3, can vary significantly between different cell types and even within different regions of a single cell's plasma membrane. unimi.it For instance, in polarized T-cells, GM3 has been observed to be localized at the leading edge. wustl.edu This asymmetric distribution underscores the specialized functions of GM3 in different cellular contexts.
Role of Golgi Apparatus in GM3 Synthesis and Trafficking
The synthesis of this compound is a stepwise process that primarily occurs within the Golgi apparatus. mdpi.comresearchgate.net The precursor molecule, lactosylceramide (B164483) (LacCer), is converted to GM3 by the enzyme GM3 synthase (sialyltransferase-I or SAT-I), which transfers a sialic acid molecule to LacCer. mdpi.comnih.gov The catalytic domain of GM3 synthase resides in the lumen of the Golgi apparatus. nih.gov
There have been some differing reports regarding the precise sub-Golgi localization of GM3 synthase. While earlier studies suggested an early Golgi residence, more recent findings have localized both lactosylceramide synthase and GM3 synthase to the late Golgi in rat liver cells. oup.com Specifically, isoforms of mouse GM3 synthase, M2-SAT-I and M3-SAT-I, have been found to be localized mainly in the trans-Golgi. nih.gov In contrast, another isoform, M1-SAT-I, is found exclusively in the endoplasmic reticulum (ER). nih.gov
Membrane Microdomains and Lipid Rafts
Association with Glycosphingolipid-Enriched Membrane Domains (GEMs)
This compound is known to associate with specialized membrane microdomains known as lipid rafts. oup.com These domains are enriched in sphingolipids, including glycosphingolipids like GM3, and cholesterol. frontiersin.org The ceramide portion of GM3, with its typically saturated acyl chains, facilitates tighter packing with other sphingolipids and cholesterol, leading to the formation of these dynamic, nanoscale clusters. frontiersin.org These glycosphingolipid-enriched membrane domains (GEMs) serve as platforms for the organization of signaling molecules and receptors. nih.govunimi.it
The association of proteins with these domains can be influenced by the ganglioside composition. wustl.edu For example, an increase in GM3 levels has been shown to cause a shift of caveolin-1 (B1176169) from detergent-insoluble fractions to soluble fractions, indicating a change in its raft association. wustl.edu The presence of GM3 in these microdomains is crucial for its role in modulating various cellular signaling pathways. pnas.org
Formation of Glycosignaling Domains or Glycosynapses
The clustering of GM3 and other glycosphingolipids can lead to the formation of "glycosignaling domains" or "glycosynapses". unimi.itnih.gov These are distinct, non-caveolar, cholesterol-independent microdomains enriched in glycosphingolipids. unimi.itscielo.br These domains are involved in regulating cell adhesion and motility through carbohydrate-dependent interactions. unimi.it
Within these glycosignaling domains, GM3 can associate with various signaling molecules, including c-Src, Rho, and focal adhesion kinase (FAK). researchgate.net For instance, in B16 melanoma cells, GM3 clustering forms a glycosignaling domain that is separable from caveolae and is involved in GM3-dependent cell adhesion. scielo.brresearchgate.net The formation of these specialized domains highlights the ability of GM3 to organize specific signaling complexes at the cell surface.
Role of Cholesterol in GM3 Clustering and Segregation
Cholesterol plays a significant role in the clustering and organization of GM3 within the plasma membrane. frontiersin.org Studies have shown that GM3 forms clusters that are susceptible to cholesterol depletion. researchgate.netmolbiolcell.org The depletion of cholesterol from cell membranes leads to a significant reduction in the clustering of GM3. nih.govresearchgate.net
Interestingly, cholesterol can also influence the conformation of the GM3 headgroup. It has been observed to induce a tilt in the glycolipid headgroup from a nearly perpendicular orientation to one that is more parallel to the membrane surface. frontiersin.org This conformational change is thought to be mediated by hydrogen bonding between the cholesterol hydroxyl group, the sphingosine (B13886) amide, and the glycosidic bond oxygen. frontiersin.org
Furthermore, GM3 and another ganglioside, GM1, have been shown to form independent clusters that are largely segregated from each other in the cell membrane. nih.govresearchgate.net This segregation also appears to be dependent on cholesterol. researchgate.net The distinct clustering and segregation of different gangliosides suggest the existence of heterogeneous microdomains within the plasma membrane, each with potentially unique compositions and functions. researchgate.netmolbiolcell.org
Dynamic Properties of GM3 Microdomains
This compound, a fundamental component of the cell membrane, does not exist in a static state but rather participates in highly dynamic organizational structures known as microdomains or lipid rafts. oup.commdpi.com These microdomains, enriched in sphingolipids and cholesterol, are not fixed entities but are characterized by constant spatial and temporal fluctuations. acs.org The dynamic nature of these domains is crucial for their function in modulating cellular processes like signal transduction and cell adhesion. acs.org
The formation and stability of GM3-containing microdomains are influenced by several factors. Molecular dynamics simulations and experimental studies have revealed that GM3 molecules have a strong tendency to self-associate, forming clusters within the membrane. nih.govnih.gov This clustering is significantly driven by hydrogen bonding and other interactions between the carbohydrate headgroups of the GM3 molecules. acs.orgnih.gov The size of these GM3 clusters can be variable. nih.gov
Cholesterol plays a critical role in the organization of these microdomains. Studies on mouse fibroblasts have shown that GM3 forms cholesterol-dependent clusters. nih.govmolbiolcell.org Depletion of membrane cholesterol leads to a significant decrease in the clustering of GM3, indicating that cholesterol is essential for the stability of these domains. nih.govmolbiolcell.org Temperature also affects the properties of GM3-containing membranes, with the main phase transition of GM3 reported to be between 35–40°C. nih.gov
Interestingly, GM3 microdomains appear to be distinct from those formed by other gangliosides, such as GM1. While clusters of GM1 and GM3 can occasionally coincide, they are mostly segregated, suggesting the existence of heterogeneous microdomains within the plasma membrane. nih.govmolbiolcell.org This segregation allows for differential regulation of various signaling pathways. The dynamic properties of GM3 microdomains are also linked to their ability to influence the lateral distribution of other membrane lipids and to induce membrane curvature, which is relevant in processes like membrane fusion and viral budding. acs.org
Cell-Type and Tissue-Specific Distribution Patterns of GM3
This compound is the simplest and most common membrane-bound glycosphingolipid, serving as a precursor for the synthesis of more complex gangliosides. lipotype.comwikipedia.org While it is considered ubiquitous in mammalian tissues, its expression and concentration exhibit significant cell-type and tissue-specificity. nih.govglycoforum.gr.jp In many non-neural tissues, GM3 is the major ganglioside. mdpi.com
In the nervous system, while not as abundant as complex gangliosides, GM3 is indispensable for the structural integrity and function of cochlear hair cells. oup.com It is highly expressed in both inner and outer hair cells, particularly at the apical surface and stereocilia. oup.com
Outside the nervous system, GM3 is found in varying concentrations across different organs. In rabbits, the highest concentration of GM3 was found in the lung, and it was the dominant ganglioside in most tissues examined, including the stomach, intestine, kidney, and liver, but constituted only a small fraction of total gangliosides in the brain. jst.go.jp In humans, GM3 is the most abundant ganglioside in the kidney, where it is specifically localized in the glomeruli, renal proximal tubules, and on the foot processes of podocytes. researchgate.net Similarly, studies on pig kidneys show GM3 is a major ganglioside in the cortex and medulla regions. tandfonline.com
GM3 is also a key component of various cell types. It is the predominant ganglioside in human T lymphocytes, where it is concentrated in membrane microdomains and plays a role in signaling. researchgate.net It is expressed in adipocytes, where its levels can influence insulin (B600854) resistance. nih.gov Furthermore, GM3 is found in human serum. frontiersin.org Its expression is often altered in cancer cells; for instance, it has been identified in melanoma, ovarian, colorectal, gastric, and bladder cancer cells, where it can influence cell motility, proliferation, and adhesion. nih.govwikipedia.org
The following table summarizes the distribution of this compound in various tissues and cell types based on research findings.
| Organism | Tissue/Cell Type | Location/Relative Abundance | Reference(s) |
| Human | Kidney | Most abundant ganglioside; found in glomeruli, proximal tubules, and podocyte foot processes. | researchgate.net |
| Human | T Lymphocytes | Main ganglioside constituent, concentrated in membrane microdomains. | researchgate.net |
| Human | Adipocytes | Present; levels can be elevated in states of insulin resistance. | nih.gov |
| Human | Serum | Predominant ganglioside component. | frontiersin.org |
| Human | Brain | Low levels of GM3 synthase mRNA. | glycoforum.gr.jp |
| Human | Skeletal Muscle, Testis | High levels of GM3 synthase mRNA. | glycoforum.gr.jp |
| Human | Cancer Cells (Ovarian, Colorectal, Gastric, Bladder) | Present; influences motility and proliferation. | wikipedia.org |
| Mouse | Cochlear Hair Cells | High expression in inner and outer hair cells (apical surface, stereocilia). | oup.com |
| Mouse | Liver | Highest level of GM3 synthase mRNA. | glycoforum.gr.jp |
| Rabbit | Lung | Highest concentration among tissues studied. | jst.go.jp |
| Rabbit | Kidney, Liver, Stomach, Intestine | GM3 is the dominant ganglioside. | jst.go.jp |
| Rabbit | Brain, Thymus | Low percentage of total gangliosides. | jst.go.jp |
| Pig | Kidney (Cortex, Medulla) | Major ganglioside. | tandfonline.com |
| Pig | Kidney (Calyx) | Not expressed. | tandfonline.com |
Molecular Interactions Involving Ganglioside Gm3
Ganglioside-Protein Interactions
GM3's influence on cellular processes is largely mediated by its interactions with membrane proteins, particularly receptors. frontiersin.orgnih.gov It can modulate the activity of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and the insulin (B600854) receptor (IR), as well as integrins and other membrane proteins. nih.govamegroups.orgfrontiersin.org
Positioned within the plasma membrane, GM3 engages in lateral interactions that influence the localization and function of key signaling proteins. frontiersin.org By associating with specific proteins within membrane microdomains, often termed lipid rafts, GM3 can regulate signal transduction pathways. frontiersin.orgnih.gov For instance, GM3 is a known inhibitor of both the EGFR and the vascular endothelial growth factor receptor (VEGFR). frontiersin.org The spatial organization and density of GM3 within the membrane are critical; a certain threshold of GM3 density can alter its antigenicity and its ability to interact with antibodies and other molecules. frontiersin.org
The regulatory effect of GM3 on receptor function is often achieved by influencing receptor dimerization and localization. frontiersin.orgfrontiersin.org For example, GM3 has been suggested to inhibit VEGFR-2 activation by preventing both growth factor binding and receptor dimerization through direct interaction. frontiersin.org Similarly, biophysical studies using Förster resonance energy transfer (FRET) have detected a direct lateral interaction between the transmembrane segment of EGFR and GM3 within lipid bilayers, suggesting this proximity plays a role in preventing the formation of active EGFR dimers. nih.gov
GM3 can directly bind to membrane proteins through several mechanisms, most notably through carbohydrate-carbohydrate interactions. nih.gov This type of interaction is central to GM3's ability to modulate EGFR activity. unimi.it Research has shown that the inhibitory effect of GM3 on EGFR autophosphorylation is mediated by a specific cis interaction between the carbohydrate headgroup of GM3 and the N-linked glycans on the extracellular domain of the EGFR. unimi.itfrontiersin.orgnih.govnih.gov
Specifically, GM3 interacts with complex-type N-linked oligosaccharides that terminate with multiple N-acetylglucosamine (GlcNAc) residues. nih.govnih.gov The strength of this interaction is proportional to the number of terminal GlcNAc residues on the glycoprotein. nih.gov This carbohydrate-to-carbohydrate binding is a key mechanism for the regulation of receptor tyrosine kinase activity. nih.gov
In addition to these cis interactions, GM3 participates in trans carbohydrate-carbohydrate interactions that mediate cell-to-cell adhesion. For example, the adhesion of certain tumor cells to endothelial cells is thought to involve interactions between GM3 on the tumor cell and other glycosphingolipids, such as Gg3 or Lactosylceramide (B164483) (LacCer), on the endothelial cell surface. nih.govpnas.org
The negatively charged sialic acid residue of GM3 is a key determinant in its interaction with proteins. nih.gov This charge allows for significant electrostatic interactions with positively charged amino acid residues on the extracellular domains of membrane proteins. unimi.itnih.gov
A well-documented example is the interaction between GM3 and the insulin receptor (IR). frontiersin.orgnih.gov Increased levels of GM3 in adipocyte membranes lead to the direct binding of GM3's sialic acid to a specific lysine (B10760008) residue (Lys-944) in the IR's extracellular domain. unimi.itfrontiersin.org This electrostatic interaction disrupts the necessary association between the IR and caveolin-1 (B1176169), leading to the inhibition of insulin signaling. unimi.itfrontiersin.org This formation of a GM3/IR complex illustrates how electrostatic forces are essential for the modulation of receptor function. unimi.it The clustering of negatively charged gangliosides like GM3 in membrane microdomains creates a localized negative electrostatic potential that can attract and modulate various membrane-associated proteins. nih.govresearchgate.net
Ganglioside-Lipid Interactions within the Bilayer
Within the cell membrane, GM3 does not exist in isolation but interacts extensively with other lipid molecules, playing a crucial role in the organization of the bilayer. amegroups.org Together with other sphingolipids (like sphingomyelin) and cholesterol, GM3 segregates to form dynamic, ordered nanoscale membrane domains known as lipid rafts. creative-diagnostics.comfrontiersin.orgamegroups.org
The formation of these microdomains is driven by the physicochemical properties of the lipids. The ceramide portion of GM3 typically contains long, saturated acyl chains, which allows for tighter packing compared to the unsaturated acyl chains of bulk phospholipids. frontiersin.orgwustl.edu This preferential packing with cholesterol and other sphingolipids leads to phase separation within the membrane, creating a more ordered and less fluid environment within the raft. unimi.itczytelniamedyczna.pl Molecular dynamics simulations have suggested that GM3 clusters tend to be slightly larger and more ordered than those of other gangliosides like GM1, owing to GM3's smaller headgroup. nih.gov These ganglioside-enriched domains act as platforms that compartmentalize cellular processes by concentrating or excluding specific proteins. frontiersin.orgnih.govfrontiersin.org
Interaction with Extracellular Components
The oligosaccharide headgroup of GM3 is exposed on the cell surface, making it available to interact with components of the extracellular matrix (ECM). spandidos-publications.comczytelniamedyczna.pl These interactions are important for regulating cellular adhesion and migration. oup.com
Numerous studies have highlighted the role of GM3 in modulating cell interactions with fibronectin. oup.compsu.edunih.gov While some highly sialylated gangliosides can inhibit cell adhesion to fibronectin by binding directly to integrins, GM3's effect is more complex and may involve indirect modulation of receptor complexes. psu.edunih.gov In ganglioside-deficient cells, the addition of exogenous GM3 can enhance the binding of fibronectin to the cell surface, suggesting it plays a role in mediating this connection. nih.gov
GM3 also influences cell migration on other ECM components, including various types of collagen (types I, IV, and VII). psu.edunih.gov The interaction between cells and ECM components like laminin (B1169045) and collagen IV can, in turn, regulate the synthesis of GM3. nih.gov Furthermore, signaling molecules like TGF-β1 can induce the production of ECM proteins such as fibronectin and type I collagen, while also increasing GM3 expression. researchgate.net GM3 has been found to interact with TGF-β receptors, suggesting a feedback loop where GM3 participates in the cellular response to changes in the extracellular environment. researchgate.net
Interactive Data Tables
Table 1: GM3-Protein Interaction Summary
| Interacting Protein | Interaction Type | Key Findings | Functional Consequence | References |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Lateral; Direct (Carbohydrate-Carbohydrate) | GM3 interacts with the EGFR transmembrane domain and its N-glycans. | Inhibition of receptor dimerization and autophosphorylation. | unimi.itfrontiersin.orgnih.govnih.govnih.govnih.gov |
| Insulin Receptor (IR) | Direct (Electrostatic) | Negatively charged sialic acid on GM3 binds to a positive lysine residue on the IR. | Disruption of IR-caveolin interaction; inhibition of insulin signaling. | unimi.itfrontiersin.orgnih.gov |
| Vascular Endothelial Growth Factor Receptor (VEGFR-2) | Lateral; Direct | GM3 interacts with the extracellular domain of VEGFR-2. | Inhibition of receptor dimerization and activation. | frontiersin.org |
| Integrins (e.g., α5β1) | Indirect Modulation | GM3 does not bind integrin directly but disrupts its association with other proteins like MMP-9. | Modulation of cell adhesion, migration, and invasion. | psu.edunih.govnih.gov |
| Tetraspanin CD9 | Complex Formation | GM3 forms a complex with CD9 and integrins. | Inhibition of cell motility. | pnas.orgpnas.org |
| TGF-β Receptors | Direct Interaction | GM3 interacts with TGFβRs during the epithelial-mesenchymal transition. | Modulation of TGF-β1-induced signaling and cell migration. | researchgate.net |
Role of Ganglioside Gm3 in Cellular Signaling Pathways
Modulation of Receptor Tyrosine Kinase Activity
Ganglioside GM3 has been shown to modulate the function of several growth factor receptors, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), insulin (B600854) receptor, fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and hepatocyte growth factor receptor (HGFR). spandidos-publications.commdpi.com This modulation can occur through various mechanisms, such as direct binding to the receptor, altering the receptor's localization within membrane microdomains, or interfering with receptor dimerization and autophosphorylation. mdpi.compsu.edumdpi.com
Regulation of Epidermal Growth Factor Receptor (EGFR)
This compound is a well-documented inhibitor of EGFR activation. pnas.orgnih.gov This inhibition is crucial for regulating cell proliferation and has been observed in various cell types, including human epidermoid carcinoma cells (A431) and squamous carcinoma cells. mdpi.comnih.govnih.gov
The primary mechanism of inhibition involves the direct interaction of GM3 with the N-linked glycans on the EGFR. pnas.orgexlibrisgroup.com Specifically, GM3 binds to the N-acetylglucosamine (GlcNAc) termini of these glycans, a carbohydrate-to-carbohydrate interaction that hinders the ligand-dependent activation of the receptor's tyrosine kinase. pnas.orgoup.com This interaction has been demonstrated to be specific, with GM3 showing a preferential binding to EGFR compared to other gangliosides like GM1. nih.gov
Studies have shown that depleting cellular GM3 levels, for instance by using inhibitors of glucosylceramide synthase like D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), leads to increased EGFR autophosphorylation upon EGF stimulation. nih.gov Conversely, the addition of exogenous GM3 can reverse this effect and suppress EGFR activity. nih.gov
Furthermore, GM3 can modulate EGFR signaling in a ligand-independent manner by disrupting the cross-talk between EGFR and integrins. Endogenous accumulation of GM3 has been shown to disrupt the association of the integrin β1 subunit with EGFR, leading to an inhibition of cell proliferation. nih.gov GM3's inhibitory effect on integrin-induced EGFR phosphorylation appears to be mediated through the suppression of Src family kinase and phosphatidylinositol 3-kinase (PI3K) signaling pathways. nih.gov
The inhibitory effect of GM3 on EGFR is also influenced by its cellular context and the presence of other molecules. For instance, in conjunction with the tetraspanin CD82, GM3 can synergistically inhibit the phosphorylation of EGFR at specific tyrosine residues (Tyr1045 and Tyr1173) and subsequently downregulate both the PI3K and MAPK signaling pathways. spandidos-publications.com Interestingly, GM3 can have opposing effects on EGFR phosphorylation at different sites. In Hepa1-6 cells, an increase in GM3 content inhibited EGF-stimulated phosphorylation of EGFR at Tyr-1173 but elevated phosphorylation at Tyr-845. spandidos-publications.com
| Cell Line | Effect of GM3 on EGFR | Mechanism of Action | Downstream Signaling Impact |
| A431 (human epidermoid carcinoma) | Inhibition of EGF-stimulated autophosphorylation. mdpi.comnih.gov | Direct interaction with N-linked glycans of EGFR. pnas.orgoup.com | Inhibition of cell proliferation. mdpi.com |
| Squamous carcinoma cells | Disruption of ligand-independent EGFR-integrin β1 association. nih.gov | Suppression of Src family kinase and PI3K signaling. nih.gov | Inhibition of cell proliferation. nih.gov |
| Hepa1-6 (murine hepatoma) | Inhibition of EGF-stimulated phosphorylation at Tyr1173, promotion at Tyr845. spandidos-publications.com | Direct modulation of receptor phosphorylation. | Suppression of PI3K/Akt signaling pathway. spandidos-publications.com |
| SW620 (human colon adenocarcinoma) | Synergistic inhibition with CD82 on EGFR phosphorylation at Tyr1045 and Tyr1173. spandidos-publications.com | Downregulation of EGFR activity. | Downregulation of PI3K and MAPK signaling pathways. spandidos-publications.com |
Influence on Vascular Endothelial Growth Factor Receptor (VEGFR)
This compound acts as a negative regulator of angiogenesis by inhibiting the signaling pathway mediated by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. psu.edunih.gov This inhibitory effect has been demonstrated in vitro using human umbilical vein endothelial cells (HUVECs) and in vivo in models such as the chick chorioallantoic membrane and Matrigel plug assays. psu.edunih.gov
The primary mechanism of this inhibition involves the direct interaction of GM3 with the extracellular domain of VEGFR-2. psu.edunih.gov This interaction blocks the binding of VEGF to its receptor and prevents the subsequent dimerization and activation of VEGFR-2. psu.edunih.gov Among various gangliosides, GM3 appears to be unique in its ability to directly interact with and inhibit VEGFR-2. psu.eduoup.com
This inhibition of VEGFR-2 activation by GM3 leads to the suppression of downstream signaling pathways that are crucial for angiogenesis, including the PI3K/Akt and ERK pathways. psu.eduresearchgate.net Consequently, GM3 has been shown to inhibit VEGF-induced proliferation and migration of endothelial cells. psu.edunih.gov
Furthermore, enriching the membrane of HUVECs with exogenous GM3 reduces the phosphorylation of both VEGFR-2 and the downstream kinase Akt. nih.govnih.gov Conversely, inhibiting the biosynthesis of GM3 leads to an increase in HUVEC proliferation and the phosphorylation of VEGFR-2 and Akt, effects that can be reversed by the addition of GM3. nih.gov These findings highlight GM3 as a natural suppressor of angiogenesis. researchgate.net
| Experimental Model | Effect of GM3 on VEGFR-2 | Mechanism of Action | Downstream Signaling Impact |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-stimulated VEGFR-2 activation and phosphorylation. psu.eduresearchgate.netnih.gov | Direct interaction with the extracellular domain of VEGFR-2, blocking VEGF binding and receptor dimerization. psu.edunih.gov | Diminished activation of Akt and ERKs. psu.edunih.gov |
| Chick Chorioallantoic Membrane Assay | Blockade of VEGF-induced neovascularization. psu.edunih.gov | Inhibition of angiogenesis. | Not explicitly detailed. |
| Matrigel Plug Assay | Blockade of VEGF-induced neovascularization. psu.edunih.gov | Inhibition of angiogenesis. nih.gov | Not explicitly detailed. |
Attenuation of Insulin Receptor Signaling
This compound is recognized as an inhibitor of insulin signaling and is implicated in the pathology of insulin resistance, a hallmark of type 2 diabetes. glycoforum.gr.jpnih.gov The accumulation of GM3 in adipocytes, for instance, has been linked to insulin resistance induced by tumor necrosis factor-alpha (TNF-α). glycoforum.gr.jpnih.gov
The mechanism by which GM3 attenuates insulin receptor signaling involves the disruption of the insulin receptor's function within specialized membrane microdomains. glycoforum.gr.jp An increase in cellular GM3 levels can lead to the exclusion of the insulin receptor from these microdomains, thereby impairing its ability to initiate downstream signaling cascades upon insulin binding. glycoforum.gr.jp
Specifically, exogenous GM3 has been shown to suppress the insulin-stimulated tyrosine phosphorylation of both the insulin receptor and its primary substrate, insulin receptor substrate-1 (IRS-1). nih.gov This inhibition of phosphorylation events further downstream prevents the activation of pathways responsible for glucose uptake, such as the PI3K pathway that leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. glycoforum.gr.jp
In studies with adipocytes, the pharmacological depletion of GM3 was found to prevent the defects in insulin-dependent tyrosine phosphorylation of IRS-1 caused by TNF-α. nih.gov Moreover, in mouse models, a shift in the ganglioside profile from more complex gangliosides to GM3 in hepatocytes was associated with attenuated insulin signaling and protection against high-fat diet-induced hepatosteatosis. plos.org This suggests that GM3's suppressive effect on insulin signaling can, in some contexts, have protective metabolic consequences by down-regulating lipogenesis. plos.org
| Cell/Tissue Type | Effect of GM3 on Insulin Receptor Signaling | Mechanism of Action | Metabolic Consequence |
| 3T3-L1 Adipocytes | Suppression of insulin-stimulated tyrosine phosphorylation of insulin receptor and IRS-1. nih.gov | Uncoupling of insulin receptor activity from IRS-1. nih.gov | Inhibition of insulin-sensitive glucose transport. nih.gov |
| Adipose Tissue (in vivo) | Increased GM3 synthase expression in obese, insulin-resistant animal models. nih.gov | Accumulation of GM3. glycoforum.gr.jp | Contributes to pathological conditions of insulin resistance. nih.gov |
| Mouse Hepatocytes | Attenuated expression and activation of downstream insulin signaling components. plos.org | GM3-mediated suppression of the insulin signaling pathway. plos.org | Reduced lipogenesis and protection from hepatosteatosis. plos.org |
Interaction with Fibroblast Growth Factor Receptor (FGFR)
This compound has been identified as a negative regulator of Fibroblast Growth Factor Receptor (FGFR) signaling. pnas.orgtechscience.com This inhibitory role is mediated through its presence in specialized membrane microdomains, often in complex with tetraspanins. researchgate.netnih.gov
The interaction between GM3 and FGFR occurs within these ganglioside-enriched microdomains. techscience.com GM3, in conjunction with tetraspanins like CD9 and CD81, forms a complex that can inhibit the tyrosine kinase activity associated with FGFR. nih.govpnas.org This complex also plays a role in blocking the functional "cross-talk" between integrins and FGFR. researchgate.netnih.gov
Depletion of GM3 in cells has been shown to enhance the tyrosine phosphorylation of FGFR. mdpi.comresearchgate.netnih.gov This increased phosphorylation leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways. researchgate.netnih.gov Furthermore, GM3 depletion strengthens the co-immunoprecipitation of FGFR with integrins (α3, α5, β1) and tetraspanins (CD9, CD81), indicating that GM3 normally modulates the assembly of these signaling complexes. researchgate.netnih.gov
In human embryonal fibroblasts (WI38), cell adhesion to the extracellular matrix can trigger integrin-mediated activation of FGFR, even without the presence of FGF. nih.gov This process is strongly influenced by the levels of GM3. Depletion of GM3 in these cells leads to enhanced FGFR activation and subsequent cell proliferation, highlighting the inhibitory constraint that GM3 normally places on this pathway. nih.gov
| Cell Type | Effect of GM3 on FGFR | Mechanism of Action | Downstream Signaling Impact |
| WI38 (human embryonal fibroblasts) | Inhibits integrin-mediated FGFR activation. nih.gov | Modulates the interaction between integrins and FGFR within ganglioside-enriched microdomains. researchgate.netnih.gov | Depletion of GM3 enhances tyrosine phosphorylation of FGFR, Akt, and MAPK activation. researchgate.netnih.gov |
| Retinal glial cells | Negative regulation of FGFR activation and tyrosine phosphorylation. mdpi.com | Depletion of GM3 enhances FGFR tyrosine phosphorylation. researchgate.net | Depletion of GM3 activates the PI3K/Akt pathway. researchgate.net |
Effects on Platelet-Derived Growth Factor Receptor (PDGFR)
The role of this compound in modulating Platelet-Derived Growth Factor Receptor (PDGFR) signaling is complex and appears to differ from that of other gangliosides. nih.gov While several gangliosides, such as GM1 and GM2, inhibit PDGF-dependent receptor autophosphorylation, GM3 does not appear to affect this initial activation step in vascular smooth muscle cells. nih.gov
However, GM3 does effectively inhibit downstream signaling events and cellular responses induced by PDGF. nih.gov In vascular smooth muscle cells, GM3 has been shown to inhibit the PDGF-BB-dependent formation of inositol-1,4,5-trisphosphate (InsP3) and the subsequent increase in cytosolic free calcium ([Ca2+]i), both of which are critical for cell growth. nih.gov This suggests that GM3 acts at a point downstream of PDGFR autophosphorylation and the activation of phospholipase C-gamma 1 (PLC-γ1). nih.gov
In contrast to GM1 and GM2, which inhibit the binding of PDGF-BB to its receptor, GM3 does not significantly affect this binding. nih.gov This further supports the idea that GM3's inhibitory mechanism is distinct and targets intracellular signaling cascades. nih.gov
Interestingly, in other cell types, GM3 has been implicated in facilitating PDGFR activation. For instance, an anti-GM3 antibody was found to inhibit PDGF receptor activation in T51B liver epithelial cells. mdpi.com Furthermore, the entry of influenza virus into cells has been shown to hijack the GM3-enhanced PDGFRβ signaling pathway. microbiologyresearch.orgmicrobiologyresearch.org This suggests that the effect of GM3 on PDGFR can be context-dependent, potentially influenced by the specific cell type and the presence of other interacting molecules.
| Cell Type | Effect of GM3 on PDGFR | Mechanism of Action | Downstream Signaling Impact |
| Vascular Smooth Muscle Cells | No effect on PDGF-BB-dependent receptor autophosphorylation and PLC-γ1 activation. nih.gov | Suppresses signaling downstream of receptor activation. nih.gov | Inhibits PDGF-BB-dependent InsP3 formation, increase in [Ca2+]i, and cell growth. nih.gov |
| T51B Liver Epithelial Cells | Facilitates PDGF receptor activation. mdpi.com | Anti-GM3 antibody inhibits PDGFr signaling. oup.com | Not explicitly detailed. |
| Various cell lines (in context of influenza virus entry) | Enhances PDGFRβ signaling. microbiologyresearch.orgmicrobiologyresearch.org | Facilitates virus internalization through PDGFRβ phosphorylation. microbiologyresearch.org | Activation of the Raf/MEK/Erk cascade. microbiologyresearch.org |
Modulation of Hepatocyte Growth Factor Receptor (HGFR)
The influence of this compound on the Hepatocyte Growth Factor Receptor (HGFR), also known as c-Met, is multifaceted and can lead to either inhibition or enhancement of signaling, depending on the cellular context and the presence of co-receptors like tetraspanins. spandidos-publications.commdpi.com
In some instances, GM3 acts as an inhibitor of HGFR signaling. For example, in CD82-upregulated mouse HCC Hepa1-6 cells, GM3, either alone or in combination with GM2, enhanced the CD82-mediated inhibition of HGF-induced tyrosine phosphorylation of c-Met at specific sites (Tyr1313 and Tyr1365). mdpi.com Similarly, the GM2/GM3 heterodimer, in complex with CD82, has been shown to inhibit HGF-induced c-Met tyrosine kinase activity. pnas.org
Conversely, there is substantial evidence for a stimulatory role of GM3 on HGFR signaling. In several mouse hepatic cancer cell lines (Hca/A2, Hca/16A3, and Hepa1-6), the addition of exogenous GM3 enhanced the HGF-induced phosphorylation of c-Met and the activity of the downstream PI3K/Akt signaling pathway. mdpi.comnih.gov This enhancement of c-Met phosphorylation by GM3 was also observed to promote HGF-stimulated cell motility. spandidos-publications.comnih.gov
A study on Hepa1-6 cells demonstrated that GM3 exerts opposite effects on cell motility mediated by EGFR and HGFR. While GM3 suppressed EGF-stimulated motility by downregulating the PI3K/Akt pathway, it promoted HGF-stimulated motility by upregulating the very same pathway through enhanced phosphorylation of HGFR at Tyr-1313 and Tyr-1365. spandidos-publications.com This highlights the receptor-specific nature of GM3's modulatory effects.
| Cell Line/Condition | Effect of GM3 on HGFR (c-Met) | Mechanism of Action | Downstream Signaling Impact |
| Hepa1-6 (murine hepatoma) | Enhanced HGF-stimulated autophosphorylation at Tyr-1313 and Tyr-1365. spandidos-publications.com | Promotes phosphorylation at specific tyrosine sites. | Upregulation of the PI3K/Akt signaling pathway and enhanced cell motility. spandidos-publications.com |
| Hca/A2, Hca/16A3, Hepa1-6 (mouse hepatic cancer) | Enhanced HGF-induced phosphorylation of c-Met. mdpi.comnih.gov | Enhancement of receptor phosphorylation. | Increased activity of the PI3K/Akt signaling pathway. mdpi.com |
| CD82-upregulated Hepa1-6 cells | Enhanced CD82-mediated inhibition of HGF-induced c-Met phosphorylation at Tyr1313 and Tyr1365. mdpi.com | Synergistic inhibition with CD82. | Not explicitly detailed. |
| HCV29 (epithelial cells) | In complex with GM2 and CD82, inhibits HGF-induced c-Met tyrosine kinase. pnas.org | Formation of a GM2/GM3/CD82 complex. | Inhibition of cell motility and growth. pnas.org |
Downstream Signaling Cascade Modulation by this compound
This compound, a sialic acid-containing glycosphingolipid found on the outer leaflet of the plasma membrane, plays a significant role in modulating various intracellular signaling cascades. spandidos-publications.comoup.com Its influence extends to pathways crucial for cell proliferation, differentiation, apoptosis, and migration. spandidos-publications.comoup.com The specific effects of GM3 can be context-dependent, varying with cell type and the presence of other signaling molecules.
Involvement of Protein Kinase C (PKC) / Extracellular Regulated Kinases (ERKs) Pathway
This compound is intricately linked with the Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERKs) signaling pathway. In certain cellular contexts, such as the differentiation of human leukemia HL-60 cells, the activation of the PKC/ERKs signal transduction pathway is a key event. oup.com This activation leads to a cascade of downstream effects, including the transcriptional regulation of genes involved in cellular differentiation. oup.com
For instance, in PMA-stimulated HL-60 cells, the activation of the PKC/ERKs pathway is a marked event that drives the differentiation process. oup.com Research has shown that GM3 itself can trigger the activation of ERKs in lymphoblastoid T-cells, leading to the phosphorylation of ERK-2. nih.gov This suggests a direct role for GM3 in initiating this signaling cascade. Furthermore, the synthesis of GM3 can be induced by the activation of the PKC/ERKs pathway, creating a potential positive feedback loop that reinforces cellular differentiation programs. oup.com In vascular smooth muscle cells, however, GM3 was found not to stimulate the phosphorylation of ERKs 1 and 2, highlighting the cell-type-specific nature of its signaling roles. ahajournals.org
Table 1: Research Findings on GM3 and the PKC/ERK Pathway
| Cell Type | Finding | Outcome | Citation |
|---|---|---|---|
| Human Leukemia HL-60 Cells | PMA induces marked activation of the PKC/ERKs signal transduction pathway. | Regulates expression of GM3 synthase, inducing GM3 synthesis and promoting differentiation. | oup.com |
| Lymphoblastoid T-cells | GM3 treatment leads to rapid ERK phosphorylation. | Specifically phosphorylates ERK-2, suggesting a novel signaling pathway. | nih.gov |
| Vascular Smooth Muscle Cells | GM3 does not stimulate phosphorylation of ERKs 1 and 2. | Indicates cell-type-specific effects of GM3 on this pathway. | ahajournals.org |
Regulation of cAMP-Responsive Element Binding Protein (CREB) Activation
The activation of the transcription factor cAMP-Responsive Element Binding Protein (CREB) is another critical downstream event influenced by GM3-mediated signaling. The phosphorylation of CREB is often linked to the PKC/ERKs pathway. oup.com
In the context of PMA-induced differentiation of HL-60 cells, the activation of PKC/ERKs leads to the phosphorylation and subsequent activation of CREB. oup.com This activated CREB then binds to the promoter region of the GM3 synthase gene, enhancing its transcription and leading to increased production of GM3. oup.comnih.gov This mechanism underscores a sophisticated regulatory circuit where an external stimulus (PMA) triggers a signaling cascade (PKC/ERKs) that, through a transcription factor (CREB), upregulates the synthesis of a key signaling molecule (GM3) involved in the differentiation process. oup.com Furthermore, studies have shown that valproic acid (VPA) can also induce the expression of the GM3 synthase gene through a PI-3K/AKT-dependent activation of CREB in neuroblastoma cells. nih.govkoreascience.kr
Table 2: Research Findings on GM3 and CREB Activation
| Cell Type | Stimulus | Pathway | Outcome | Citation |
|---|---|---|---|---|
| Human Leukemia HL-60 Cells | PMA | PKC/ERKs | Phosphorylation of CREB, which binds to the GM3 synthase promoter, increasing GM3 synthesis. | oup.com |
| Human Neuroblastoma SK-N-BE(2)-C Cells | Valproic Acid (VPA) | PI-3K/AKT | Phosphorylation of CREB, which binds to the CRE site in the GM3 synthase promoter, upregulating its expression. | nih.govkoreascience.kr |
Influence on the PI-3K/AKT Pathway
This compound exerts significant and often inhibitory effects on the Phosphoinositide 3-kinase (PI-3K)/AKT signaling pathway, a central regulator of cell growth, survival, and proliferation. mdpi.comoup.com However, the precise nature of this influence can be dichotomous, depending on the specific growth factor receptor being modulated. spandidos-publications.commdpi.com
In several cancer cell lines, GM3 has been shown to suppress the PI-3K/AKT pathway. For example, in HCT116 colon cancer cells, exogenous GM3 treatment leads to the inhibition of the PI-3K/AKT/MDM2 survival signaling pathway. mdpi.comoup.com This inhibition results in the accumulation of p53 and an increase in the expression of the cyclin-dependent kinase inhibitor p21WAF1, ultimately leading to growth inhibition. mdpi.comoup.com Similarly, in SW620 human colon adenocarcinoma cells and Hepa1-6 hepatoma cells, GM3 suppresses the EGF-stimulated activation of the PI3K/Akt signaling pathway. spandidos-publications.comspandidos-publications.com
Conversely, in the same Hepa1-6 cells, GM3 enhances the HGF-stimulated activation of the PI3K/Akt pathway, promoting cell motility and migration. spandidos-publications.commdpi.com This highlights the ability of GM3 to differentially modulate the same signaling pathway in response to different growth factors. Furthermore, studies have demonstrated that GM3 can inhibit integrin-induced, ligand-independent EGFR phosphorylation through the suppression of phosphatidylinositol 3-kinase signaling. nih.gov
Table 3: Research Findings on GM3 and the PI-3K/AKT Pathway
| Cell Type | Context | Effect of GM3 | Downstream Consequence | Citation |
|---|---|---|---|---|
| HCT116 Colon Cancer Cells | Exogenous Treatment | Inhibition of PI-3K/AKT/MDM2 pathway | Accumulation of p53, increased p21WAF1, growth inhibition. | mdpi.comoup.com |
| Hepa1-6 Hepatoma Cells | EGF Stimulation | Suppression of PI3K/Akt pathway | Decreased cell motility and migration. | spandidos-publications.commdpi.com |
| Hepa1-6 Hepatoma Cells | HGF Stimulation | Enhancement of PI3K/Akt pathway | Increased cell motility and migration. | spandidos-publications.commdpi.com |
| SW620 Colon Adenocarcinoma Cells | EGF Stimulation | Inhibition of PI3K/Akt pathway | Decreased cell migration. | spandidos-publications.com |
| Squamous Carcinoma Cells | Integrin-EGFR Cross-talk | Inhibition of ligand-independent EGFR phosphorylation | Suppression of phosphatidylinositol 3-kinase signaling. | nih.gov |
Effects on Src Family Kinase (SFK) Activity
This compound also modulates the activity of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in a wide array of cellular processes, including cell proliferation, migration, and survival. The interaction between GM3 and SFKs often occurs within specialized membrane microdomains.
Research indicates that GM3 can inhibit integrin-induced, ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR) by suppressing SFK signaling. nih.gov This suggests that GM3 can act as a negative regulator of SFK activity in the context of integrin-mediated signaling. In melanoma cells, GM3 has been shown to be closely associated with c-Src within glycolipid-enriched membrane domains. unimi.it The binding of an anti-GM3 antibody can stimulate c-Src activity, indicating a functional relationship. unimi.it Furthermore, studies in mouse fibroblasts have revealed that the inhibition of SFKs leads to a more significant decrease in GM3 clustering in the cell membrane compared to cholesterol depletion, suggesting a strong regulatory link between SFKs and the organization of GM3. researchgate.net
Table 4: Research Findings on GM3 and SFK Activity
| Cell Type | Context | Effect of GM3 | Mechanism/Outcome | Citation |
|---|---|---|---|---|
| Squamous Carcinoma Cells | Integrin-EGFR Cross-talk | Inhibition of ligand-independent EGFR phosphorylation | Suppression of Src family kinase signaling. | nih.gov |
| Melanoma Cells | GM3-dependent adhesion | Association with c-Src in membrane domains | Binding of anti-GM3 antibody stimulates c-Src activity. | unimi.it |
| Mouse Fibroblasts | Membrane organization | GM3 clustering is drastically reduced by SFK inhibition | Suggests SFKs regulate GM3 distribution in the membrane. | researchgate.net |
Interplay with Other Membrane-Associated Signaling Molecules
As a component of the plasma membrane, this compound does not function in isolation but rather engages in complex interplay with a variety of other membrane-associated signaling molecules. spandidos-publications.comfrontiersin.org This includes direct interactions with growth factor receptors and indirect modulation of their function through effects on membrane organization and associations with other proteins. spandidos-publications.comunimi.it
GM3 is a well-documented modulator of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the insulin receptor. spandidos-publications.comfrontiersin.org The inhibitory effect of GM3 on EGFR activation, for instance, is thought to involve direct binding and the disruption of receptor dimerization and autophosphorylation. unimi.itresearchgate.net This interaction can be influenced by carbohydrate-carbohydrate interactions between GM3 and the N-glycans on the receptor. frontiersin.orgnih.gov
Furthermore, GM3's influence on receptor signaling can be indirect, mediated by its effects on the membrane environment. GM3 can modulate the association of EGFR with caveolin-1 (B1176169), a protein involved in the formation of caveolae, which are specialized lipid rafts. unimi.it Overexpression of GM3 can induce a shift of caveolin-1 to EGFR-rich membrane regions, leading to the inhibition of EGFR signaling. unimi.it
GM3 also participates in the regulation of integrin receptor function, which is crucial for cell adhesion and migration. spandidos-publications.comnih.gov It can disrupt the association between the integrin β1 subunit and EGFR, thereby affecting their signaling cross-talk. nih.govunimi.it The organization of GM3 into "glycosynapses," which are ganglioside-rich membrane domains, is important for regulating carbohydrate-dependent cell adhesion. These domains often contain tetraspanins like CD9 and CD82, which are integral membrane proteins that interact with gangliosides and regulate the function of associated integrin receptors. spandidos-publications.comunimi.it
Involvement of Ganglioside Gm3 in Key Cellular Processes
Regulation of Cell Proliferation
Ganglioside GM3 is widely acknowledged as an inhibitor of cell growth. wikipedia.org Its anti-proliferative effects have been observed in numerous cell types, including cancer cells, keratinocytes, and neural cells. oup.comcapes.gov.brnih.govfrontiersin.org
The inhibitory effect of this compound on cell proliferation is mediated through several distinct molecular mechanisms, primarily involving the modulation of growth factor receptor signaling and cell cycle regulation.
Inhibition of Growth Factor Receptor Phosphorylation: GM3 is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity. researchgate.net It can physically associate with EGFR, inhibiting its ligand-dependent autophosphorylation and subsequent downstream signaling. spandidos-publications.comoncotarget.com This inhibition has been observed in various cell lines, including A431, KB, and human neuroblastoma cells. oup.comnih.gov GM3 also suppresses the proliferation of fibroblast and neuroblastoma cells mediated by platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF). oup.com Furthermore, GM3 can disrupt the ligand-independent activation of EGFR that occurs through cross-talk with integrins, thereby inhibiting cell proliferation in squamous carcinoma cells. nih.gov
Modulation of the PTEN/PI3K/AKT Pathway: In colon cancer cells (HCT116), GM3 has been shown to up-regulate the expression of the tumor suppressor PTEN (phosphatase and tensin homolog). oup.comkribb.re.kr This increase in PTEN antagonizes the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation. oup.comkribb.re.kr The inhibition of this pathway by GM3-induced PTEN contributes to its anti-proliferative effects. oup.com
Induction of Cell Cycle Arrest: GM3-mediated growth inhibition is frequently linked to cell cycle arrest, often in the G1 or S phase. oup.comresearcher.life This is achieved by modulating the expression of key cell cycle regulatory proteins.
Upregulation of CDK Inhibitors: GM3 treatment leads to an increased expression of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1 and p27Kip1. oup.comcapes.gov.brkribb.re.kr The induction of p21WAF1 can occur through a p53-dependent mechanism, while p27Kip1 expression is enhanced via the inhibition of the PI3K/AKT pathway. oup.comkribb.re.kr
Downregulation of Cyclins and CDKs: Consequently, the levels of G1/S phase cyclins, such as Cyclin D1 and Cyclin E, and their associated kinases, CDK4 and CDK2, are reduced. oup.comkribb.re.kr This prevents the phosphorylation of the retinoblastoma protein (Rb), halting the cell cycle progression from the G1 to the S phase. oup.com In the multiple myeloma cell line U266, GM3 was found to block cells in the S phase. researcher.life
The inhibitory effect of exogenously added GM3 on cell proliferation is consistently reported to be dose-dependent. Studies across different cell lines have demonstrated that increasing concentrations of GM3 result in a greater reduction in cell growth.
| Cell Type | Concentration Range | Observed Effect | Reference |
|---|---|---|---|
| Human Colon Cancer Cells (HCT116) | 10-30 µM | Dose-dependent inhibition of cell growth. | oup.com |
| Cultured Human Keratinocytes | 10-100 µM | Inhibited the growth of all cultured keratinocytes in a dose-dependent manner. | nih.gov |
| Multiple Myeloma Cells (U266) | 20-160 µmol/L | Anti-proliferative effects observed in a dose-dependent manner, with inhibition rates from 13% to 55%. | researcher.life |
| Vascular Smooth Muscle Cells (VSMCs) | 50 µmol/L | Caused a 42% reduction in DNA synthesis. | ahajournals.org |
| Human Neuroblastoma Cells (NBL-W) | 5-1000 µM | Inhibited cell proliferation, allowing for the estimation of IC50 from concentration-response regressions. | nih.gov |
Role in Cell Differentiation
This compound is not only a regulator of cell proliferation but also an active participant in directing cell differentiation pathways. primescholars.comtandfonline.comresearchgate.net Its expression levels and exogenous application can significantly influence the lineage commitment of various cell types.
This compound plays a crucial role in the differentiation of myeloid cells toward a monocytic/macrophage lineage. tandfonline.comoup.com
Induction in Leukemic Cell Lines: In human promyelocytic leukemia (HL-60) and monocytoid leukemia (U937) cell lines, treatment with exogenous GM3 markedly inhibits cell growth and induces morphological maturation along a monocytic lineage. nih.govcapes.gov.brpnas.org This differentiation is characterized by an increase in phagocytic activity, nonspecific esterase activity, and the expression of monocyte-specific surface antigens like CD11b. oup.comnih.govpnas.org
Endogenous and Exogenous Effects: Studies using phorbol (B1677699) 12-myristate 13-acetate (PMA) to induce differentiation in HL-60 cells show an increase in GM3 synthase activity and GM3 content. oup.comoup.com Blocking this endogenous GM3 synthesis inhibits the differentiation process, while the addition of exogenous GM3 can rescue or directly induce the expression of differentiation markers like CD11b. oup.comoup.com This indicates that GM3 is a key molecule that actively participates in the induction of monocyte/macrophage differentiation. pnas.orgpnas.org
While this compound is the predominant ganglioside in keratinocyte membranes and a potent inhibitor of their proliferation, its role in their differentiation appears to be limited. nih.govresearchgate.net Studies involving the addition of purified GM3 to cultured keratinocytes showed significant, dose-dependent growth inhibition. nih.gov However, these same studies reported no notable change in the differentiation of the keratinocytes upon GM3 treatment. nih.gov This suggests that in keratinocytes, GM3's primary function is in the control of cell growth rather than the direct modulation of the differentiation program. nih.gov
The expression pattern of gangliosides, including GM3, changes dynamically as Mesenchymal Stem Cells (MSCs) differentiate into various lineages, and exogenous GM3 can actively direct this commitment. researchgate.netresearchgate.netfrontiersin.orgmdpi.com
Chondrogenic Differentiation (Cartilage): During the differentiation of MSCs into chondrocytes, the expression of GM3 and GD3 increases. frontiersin.orgnih.govmdpi.com The addition of GM3 to cultures of human synovial membrane-derived MSCs enhances chondrogenesis. nih.govmdpi.com This is evidenced by higher expression of chondrogenic-specific markers and increased accumulation of glycosaminoglycans. nih.govmdpi.com The mechanism involves the enhancement of Transforming Growth Factor-beta (TGF-β) signaling through SMAD 2/3, a critical pathway for chondrogenesis. mdpi.comnih.govmdpi.com
Osteogenic Differentiation (Bone): In contrast to chondrogenesis, osteogenic differentiation of bone marrow-derived MSCs is associated with a significant decrease in GM3 concentration. mdpi.com Concurrently, there is an increase in the expression of more complex gangliosides such as GM2, GM1, and GD1a, suggesting a shift in ganglioside synthesis is required for bone formation. mdpi.combiorxiv.org
Adipogenic Differentiation (Fat): When MSCs differentiate into adipocytes, GM3 becomes the most highly expressed ganglioside. researchgate.netmdpi.com This indicates a specific role for GM3 in the development and maturation of fat cells.
| Differentiation Lineage | Role/Expression of this compound | Reference |
|---|---|---|
| Chondrogenesis (Cartilage) | Expression increases. Exogenous GM3 promotes differentiation by enhancing TGF-β signaling. | frontiersin.orgmdpi.comnih.govmdpi.com |
| Osteogenesis (Bone) | Expression decreases, while more complex gangliosides increase. | mdpi.combiorxiv.org |
| Adipogenesis (Fat) | Becomes the most highly expressed ganglioside in differentiated adipocytes. | researchgate.netmdpi.com |
Involvement in Neuronal Differentiation and Development
Gangliosides are critical components of neuronal cell membranes and are widely recognized for their essential role in the development and function of the nervous system. mdpi.comresearchgate.net During brain development, the expression pattern of gangliosides shifts from the simpler forms, GM3 and GD3, which are predominant in the embryonic brain, to more complex gangliosides like GM1a, GD1a, GD1b, and GT1b in the mature brain. mdpi.comnih.gov
GM3's involvement in neuronal development is multifaceted:
Regulation of Progenitor Cells: GM3 has been shown to selectively inhibit the proliferation of and induce apoptosis in actively dividing astrocyte precursors and other neural progenitors. capes.gov.br This suggests a role for GM3 in controlling the population of neural cells during the extensive proliferation and apoptosis that occurs in the developing central nervous system (CNS). capes.gov.br
Localization in Proliferation Zones: Immunocytochemical studies of the developing human brain (gestational weeks 6-15) have shown that GM3 is localized in cell proliferation zones, such as the ventricular zone of the telencephalic wall. researchgate.net This localization further supports its role in regulating the growth of neural cells.
Precursor to Complex Gangliosides: GM3 serves as a crucial precursor for the synthesis of the more complex a- and b-series gangliosides that are abundant in the adult brain. mdpi.com The enzyme GM3 synthase is at a pivotal point in this biosynthetic pathway. mdpi.com
Axon-Myelin Stability: Research indicates that GM3 is associated with axon-myelin stability, a critical aspect of a functional nervous system. nih.gov
Induction of Neuronal Cell Death: Studies have demonstrated that GM3 is involved in neuronal cell death. nih.gov For instance, overexpression of GM3 synthase in zebrafish embryos led to neuronal cell death in the CNS. nih.gov This process can be mediated by oxidative stress. nih.gov
Induction and Regulation of Apoptosis
This compound is a significant modulator of apoptosis, or programmed cell death, in a variety of cell types. nih.gov Its role can be either pro-apoptotic or anti-apoptotic, depending on the cellular context and the specific stimuli.
For instance, GM3 treatment can suppress cell proliferation and induce apoptosis in immature, proliferating glial and neuronal cells. nih.gov Similarly, in certain cancer cells, such as human colon cancer cells, an increase in GM3 expression is associated with the induction of apoptosis. nih.govresearchgate.net Conversely, in some contexts, such as in a subclone of the 3LL Lewis lung carcinoma cell line, endogenously produced GM3 can confer resistance to apoptosis induced by certain chemotherapy drugs. oup.com
The following subsections detail the specific mechanisms through which GM3 influences apoptotic pathways.
The activation of caspases, a family of cysteine proteases, is a central feature of many apoptotic pathways. GM3 has been shown to influence the activation of these key executioner molecules.
Caspase-3 and Caspase-9 Activation: In some cellular systems, GM3-induced apoptosis is associated with the activation of caspase-3 and caspase-9. oup.com However, in other models, such as GM3-reconstituted lung cancer cells, the activation of these caspases is inhibited, leading to drug resistance. oup.com
PARP Cleavage: A downstream event of caspase activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Increased PARP cleavage, indicative of apoptosis, has been observed in cells undergoing GM3-mediated apoptosis. researchgate.netnih.govresearchgate.net For example, in human monocyte-derived dendritic cells, GM3-induced apoptosis is accompanied by significant PARP cleavage and can be reversed by a broad-spectrum caspase inhibitor, confirming the caspase-dependent nature of the process. nih.govresearchgate.net
Stimulus-Dependent Effects: The role of GM3 in caspase activation can be dependent on the apoptotic stimulus. For example, in human colon cancer cells treated with cisplatin (B142131), GM3 mediates apoptosis through a pathway that includes the degradation of PARP. nih.govresearchgate.net
These findings illustrate that GM3's influence on caspase pathways is a critical aspect of its role in regulating apoptosis, though the specific outcomes can vary between different cell types and conditions.
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules or, at high levels, cause cellular damage and induce apoptosis. GM3 has been implicated in the modulation of ROS-mediated apoptosis.
In human colon cancer cells, cisplatin-induced apoptosis is mediated by GM3 through the generation of ROS. researchgate.net The study showed that an increase in GM3 synthase expression led to a higher accumulation of intracellular ROS when cells were treated with cisplatin. researchgate.net Conversely, reducing GM3 synthase levels protected the cells from cisplatin-induced apoptosis by decreasing ROS production. researchgate.net This process involves the regulation of 12-lipoxygenase activity, an enzyme involved in ROS generation. researchgate.net
Similarly, GM3 is involved in glutamate-induced cell death in a mouse hippocampal cell line, a process accompanied by the accumulation of ROS. nih.gov Silencing the GM3 synthase gene rescued these neuronal cells from death by inhibiting massive ROS production and the subsequent influx of intracellular calcium ions. nih.gov
However, the role of GM3 in ROS generation is not universal across all cell types. For instance, in melanoma-induced apoptosis of dendritic cells, while the ganglioside GD3 led to the production of ROS, GM3 exposure did not, indicating different apoptotic mechanisms are at play. researchgate.net
The balance between pro-apoptotic and anti-apoptotic proteins is a critical determinant of a cell's fate. This compound can influence the expression levels of key proteins in the Bcl-2 family and the tumor suppressor p53.
| Protein | Function | Effect of GM3 | Cell Type/Context | Citation |
| Bax | Pro-apoptotic | Increased expression | Human colon cancer cells (with cisplatin) | nih.govresearchgate.net |
| Bcl-2 | Anti-apoptotic | Decreased expression | Human colon cancer cells (with cisplatin) | nih.govresearchgate.net |
| Bcl-2 | Anti-apoptotic | Increased expression | 3LL Lewis lung carcinoma cells | oup.comoup.com |
| p53 | Pro-apoptotic | Increased expression | Human colon cancer cells (with cisplatin) | nih.govresearchgate.net |
| PARP | DNA repair/Apoptosis marker | Increased cleavage | Human colon cancer cells (with cisplatin), Dendritic cells | nih.govresearchgate.netnih.govresearchgate.net |
In cisplatin-treated human colon cancer cells, GM3-mediated apoptosis involves the upregulation of the pro-apoptotic proteins p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio promotes mitochondrial-dependent apoptosis. researchgate.net
Conversely, in a GM3-deficient subclone of the 3LL Lewis lung carcinoma cell line, reconstitution with GM3 led to resistance against apoptosis induced by etoposide (B1684455) and doxorubicin. oup.com This resistance was associated with an increase in the expression of the anti-apoptotic protein Bcl-2, while the activation of p53 remained unchanged. oup.com This suggests that in this context, GM3 promotes cell survival by upregulating Bcl-2. oup.comoup.com
These contrasting findings highlight the cell-type and stimulus-dependent nature of GM3's influence on the expression of key apoptotic regulatory proteins.
The role of this compound in apoptosis exhibits significant cell-type specificity. The same ganglioside can trigger different responses depending on the cellular environment.
Cancer Cells: In human colon cancer cells, GM3 mediates cisplatin-induced apoptosis. nih.govresearchgate.net In murine bladder cancer cells, overexpression of GM3 induces apoptosis and reduces malignant potential. aacrjournals.org However, in a subclone of Lewis lung carcinoma, endogenous GM3 confers resistance to apoptosis. oup.com
Neuronal Cells: GM3 treatment induces apoptosis in immature, proliferating glial and neuronal cells. nih.gov It is also involved in glutamate-induced neuronal cell death in hippocampal cells. nih.gov
Immune Cells: GM3 can induce apoptosis in human monocyte-derived dendritic cells, a process that is dependent on caspase activation. nih.govresearchgate.net In contrast, in some T-cell populations, tumor-shed gangliosides can induce apoptosis, contributing to immunosuppression. aacrjournals.org
Other Cell Types: In porcine cumulus-oocyte complexes, exogenous GM3 treatment induces apoptosis in cumulus cells. nih.gov
This variability underscores that the apoptotic signaling pathways engaged by GM3 are highly context-dependent and influenced by the specific molecular makeup of each cell type. For example, while some gangliosides like GD3 are known to induce apoptosis in hepatocytes, GM3 does not have the same effect in this cell type. nih.gov
Cellular Adhesion and Migration Control
This compound plays a significant role in regulating cell adhesion and migration, processes that are fundamental to development, immune response, and cancer metastasis. oup.com
Inhibition of Migration: In several carcinoma cell lines, GM3 has been shown to regulate and often inhibit cell adhesion and migration on fibronectin, a component of the extracellular matrix. oup.com Overexpression of GM3 in murine bladder cancer cells led to reduced cell motility and invasion. aacrjournals.org Similarly, in SW620 colon cancer cells, GM3 suppressed EGF-stimulated motility and migration. spandidos-publications.com
Modulation of Adhesion Molecules: The effects of GM3 on cell motility can be mediated through its interaction with other membrane proteins. For instance, GM3 can form a complex with integrins (such as α3 and α5) and the tetraspanin CD9. researchgate.net This complex formation is essential for the downregulation of tumor cell motility. researchgate.net In the absence of sufficient GM3, the inhibitory effect of CD9 on motility is lost. aacrjournals.org
Regulation of Signaling Pathways: GM3 can control cell migration by modulating signaling pathways associated with growth factor receptors. It has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR) and downstream signaling pathways like MAPK, which are involved in cell motility. spandidos-publications.com In human umbilical vein endothelial cells (HUVECs), GM3 inhibits migration towards vascular endothelial growth factor (VEGF) by reducing the phosphorylation of VEGFR-2 and downstream Akt signaling. nih.gov
Context-Dependent Effects: While often inhibitory, the effect of GM3 on migration can be context-dependent. In one study using HeLa cells, the addition of exogenous GM3 resulted in enhanced cell migration, whereas it had no significant effect in A549 lung cancer cells. scholaris.ca
These findings demonstrate that GM3 is a key regulator of the cellular machinery that governs adhesion and migration, primarily acting as an inhibitor through its influence on cell surface receptor complexes and their associated signaling cascades.
Cell-Cell Recognition Mechanisms
This compound, a sialic acid-containing glycosphingolipid, is a fundamental component of the outer leaflet of the plasma membrane in vertebrate cells. oup.comfrontiersin.org Its strategic location, with a hydrophobic ceramide portion anchored in the membrane and the oligosaccharide chain exposed to the extracellular environment, allows it to participate directly in cell-cell recognition events. spandidos-publications.comnih.gov These interactions are crucial for a variety of physiological processes, including tissue organization and immune surveillance. creative-proteomics.comscribd.com
GM3's role in recognition is often mediated by its glycan headgroup, which can be recognized by complementary glycan-binding proteins, known as lectins, on the surface of adjacent cells. nih.gov This binding can lead to outcomes ranging from simple cell adhesion to the modulation of complex intracellular signaling pathways. nih.govcreative-proteomics.com For instance, GM3 is involved in regulating cell adhesion to the extracellular matrix protein fibronectin. scribd.com Studies have shown that cells with higher GM3 content exhibit stronger adhesion to fibronectin, indicating that GM3 supports the function of integrin receptors in this process. scribd.com
Furthermore, GM3 is known to cluster in specific membrane microdomains, often called "lipid rafts" or "glycosynapses". nih.govtechscience.com Within these domains, GM3 forms complexes with various signaling molecules, including integrins, tetraspanins (like CD9 and CD81), and growth factor receptors. techscience.com This co-localization facilitates the modulation of receptor activity and downstream signaling upon cell-cell or cell-matrix contact, highlighting GM3's integral role in translating extracellular recognition events into intracellular responses. oup.comtechscience.com
Immunological Functions at the Cellular and Molecular Level
This compound has emerged as a significant modulator of the immune system, capable of influencing the activity of various immune cells and shaping the nature of immune responses. creative-proteomics.comontosight.ai It is generally considered to have immunoinhibitory functions, contributing to the regulation of immune cell proliferation and cytokine production. techscience.comresearchgate.net This modulatory capacity is critical for maintaining immune homeostasis and preventing excessive inflammatory reactions.
The immunological influence of GM3 extends to multiple cell types, including T cells, B cells, natural killer (NK) cells, and monocytes. creative-proteomics.comnih.gov For example, GM3 can suppress the adhesion of monocytes to endothelial cells by inhibiting the expression of adhesion molecules such as ICAM-1 and VCAM-1. nih.gov In the context of cancer, tumor cells often shed gangliosides like GM3 into their microenvironment, which can suppress anti-tumor immunity by down-regulating the activity of T cells, NK cells, and dendritic cells (DCs). frontiersin.orgnih.gov The altered expression of GM3 on cell surfaces can thus have profound consequences for immune surveillance and the progression of diseases like cancer and autoimmune disorders. ontosight.ainih.gov
Modulation of T Cell Activation and Cytokine Production
This compound exerts a significant regulatory influence on T lymphocytes, a cornerstone of the adaptive immune system. It is primarily known for its inhibitory effects on T cell activation and the subsequent production of specific cytokines. techscience.comresearchgate.net Research indicates that GM3 can modulate T cell receptor (TCR) signaling, a critical first step in initiating an adaptive immune response. creative-proteomics.com By associating with components of the TCR complex, GM3 can affect the recruitment and activation of downstream signaling molecules. creative-proteomics.com
Studies have demonstrated that treating T cells with GM3 can inhibit the production of certain cytokines without universally suppressing the cell's function. nih.gov Specifically, in naive CD4+ T cells, GM3 treatment was found to inhibit the synthesis of Interleukin-4 (IL-4). nih.gov In previously activated (IL-4-primed) CD4+ T cells, GM3 specifically blocked the restimulated production of the Type 2 helper T cell (Th2) cytokines IL-4, IL-5, and IL-13, while the production of IL-2 and Interferon-gamma (IFN-γ) remained unaffected. nih.gov This suggests a targeted regulatory role for GM3 in skewing the cytokine profile of T cells. The inhibitory mechanism appears to occur upstream of activation-induced calcium mobilization, as GM3 treatment attenuated the calcium influx that follows T cell activation. nih.gov
Conversely, a deficiency of GM3 has been shown to exacerbate inflammatory conditions. scienceopen.com In mouse models of rheumatoid arthritis, the absence of GM3 led to enhanced T cell activation and an overproduction of inflammatory cytokines, including IL-17. scienceopen.com This underscores the crucial role of GM3 in suppressing excessive immunological responses. scienceopen.com
| Finding | Cell Type | Effect on Cytokine Production | Reference |
| Treatment with naturally occurring GM3 inhibits IL-4 synthesis. | Naive CD4+ T cells | Inhibition of IL-4. | nih.gov |
| GM3 treatment inhibits restimulated cytokine production. | IL-4-primed CD4+ T cells | Inhibition of IL-4, IL-5, and IL-13; No effect on IL-2, IFN-γ. | nih.gov |
| GM3 induces the secretion of IL-10. | Human T cells | Induction of IL-10, which suppresses Th1 cytokines. | nih.gov |
| The N-glycolyl (NGc) variant of GM3 promotes an anti-inflammatory profile. | CD4+CD25– T lymphocytes | Promotes differentiation towards an anti-inflammatory profile. | cigb.edu.cu |
| GM3 deficiency leads to cytokine overproduction. | Mouse model of arthritis | Overproduction of cytokines involved in rheumatoid arthritis. | techscience.comscienceopen.com |
Interaction with Toll-Like Receptor 4 (TLR4) Signaling
The interaction between this compound and Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system, is complex and highly dependent on the specific molecular structure of the GM3 species. nih.govfrontiersin.org TLR4 signaling is critical for initiating inflammatory responses to bacterial components like lipopolysaccharide (LPS). nih.gov GM3 can act as an endogenous modulator of this pathway, either enhancing or suppressing TLR4 activation. frontiersin.orgnih.gov
The decisive factor in GM3's effect on TLR4 is the length of its fatty acid (acyl) chain. nih.govembopress.org GM3 species with very long-chain fatty acids (VLCFA) act as agonists, synergistically enhancing TLR4 activation when the receptor is stimulated by ligands such as LPS or the damage-associated molecular pattern (DAMP) protein HMGB1. nih.govembopress.orgnih.gov In contrast, GM3 species with long-chain fatty acids (LCFA) or ω-9 unsaturated VLCFAs function as antagonists, suppressing TLR4 activation. nih.govfrontiersin.orgembopress.org
This dual regulatory capacity stems from GM3's ability to interact directly with the extracellular TLR4/MD-2 complex, which is responsible for recognizing LPS. nih.govfrontiersin.org Both VLCFA-GM3 (agonist) and LCFA-GM3 (antagonist) are thought to bind to a hydrophobic pocket within the MD-2 co-receptor. nih.govembopress.orgnih.gov Their differential binding influences the subsequent dimerization or oligomerization of the TLR4/MD-2 complex, which is a critical step for signal transduction. nih.govembopress.org Agonistic VLCFA-GM3 promotes this oligomerization, amplifying the inflammatory signal, while antagonistic LCFA-GM3 prevents it. nih.gov This balance between pro- and anti-inflammatory GM3 species is considered a physiological regulatory mechanism, and an imbalance, particularly an increase in VLCFA-GM3, is associated with the progression of chronic inflammatory and metabolic disorders. nih.govnih.govembopress.org
| GM3 Molecular Species | Effect on TLR4 Signaling | Mechanism of Action | Reference |
| Very long-chain fatty acid (VLCFA)-GM3 | Agonist (enhances TLR4 activation) | Promotes TLR4/MD-2 dimerization/oligomerization by binding to the MD-2 pocket. | nih.govembopress.orgnih.gov |
| α-hydroxyl VLCFA-GM3 | Agonist (strongly enhances TLR4 activation) | Enhances TLR4 activation. | frontiersin.org |
| Long-chain fatty acid (LCFA)-GM3 | Antagonist (suppresses TLR4 activation) | Competitively binds to the MD-2 pocket, preventing agonistic binding. | nih.govembopress.orgnih.gov |
| ω-9 unsaturated very long-chain fatty acid-GM3 | Antagonist (suppresses TLR4 activation) | Suppresses TLR4 activation. | frontiersin.orgembopress.org |
Regulatory Mechanisms of Ganglioside Gm3 Expression and Activity
Transcriptional Regulation of GM3 Synthase Gene Expression
The synthesis of GM3 is primarily controlled by the enzymatic activity of GM3 synthase (lactosylceramide alpha-2,3-sialyltransferase), which is encoded by the ST3GAL5 gene. The expression of this gene is tightly regulated at the transcriptional level in a tissue-specific and developmentally controlled manner. researchgate.netnih.govcreative-proteomics.com
The promoter region of the human ST3GAL5 gene lacks conventional TATA and CAAT boxes but is rich in GC content and contains binding sites for various transcription factors. nih.gov This structure allows for complex and nuanced regulation of gene expression.
Key Transcription Factors and Signaling Pathways:
CREB (cAMP response element-binding protein): This transcription factor plays a crucial role in the induced expression of the GM3 synthase gene. koreascience.krnih.govoup.com For instance, in HL-60 human leukemia cells, treatment with 12-O-tetradecanoylphorbol-13-acetate (TPA) induces monocytic differentiation and upregulates GM3 synthase expression. This induction is mediated by the activation of the PKC/ERKs signaling pathway, which leads to the phosphorylation and activation of CREB. oup.com The region between -177 and -83 of the GM3 synthase promoter, which contains a CREB binding site at -143, is essential for this TPA-inducible expression. nih.govoup.com Similarly, in human colon cancer HCT116 cells, the anticancer agent cisplatin (B142131) enhances GM3 synthase gene expression through a CREB-dependent mechanism. researchgate.net
Runx2 (Runt-related transcription factor 2): In human osteoblastic MG-63 cells, serum deprivation, a condition known to induce cell cycle arrest and differentiation, leads to an upregulation of GM3 synthase gene expression. mdpi.com This effect is mediated by the transcription factor Runx2, which binds to specific sites located at positions -232 and -222 in the ST3Gal5 promoter. mdpi.com The induction of Runx2 is part of a signaling cascade that also involves bone morphogenetic protein-2 (BMP-2). mdpi.com
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): In human melanoma cells (SK-MEL-2), which express high levels of GD3, the transcriptional activity of the GD3 synthase gene (which uses GM3 as a substrate) is dependent on NF-κB. koreascience.kr While this relates to a downstream enzyme, it highlights the importance of transcription factors in the ganglioside biosynthetic pathway.
Promoter Activity Studies:
Functional analyses using luciferase reporter gene assays have been instrumental in identifying key regulatory regions within the ST3GAL5 promoter. Deletion studies have pinpointed specific regions that are indispensable for basal and inducible promoter activity in various cell lines. oup.commdpi.com For example, a core promoter region between -177 and -83 has been identified as essential for the transcriptional activation of GM3 synthase in PMA-induced HL-60 cells. oup.com
| Cell Line | Inducing Agent | Key Transcription Factor | Signaling Pathway | Promoter Region |
| HL-60 (Human Leukemia) | TPA (PMA) | CREB | PKC/ERKs | -177 to -83 |
| MG-63 (Human Osteoblastic) | Serum Deprivation | Runx2 | BMP signaling | -432 to -177 (contains Runx2 sites at -232 & -222) |
| HCT116 (Human Colon Cancer) | Cisplatin | CREB | Not fully elucidated | Contains CREB binding site |
| SK-N-BE(2) (Human Neuroblastoma) | Valproic Acid | CREB | PI-3K/AKT | -177 to -83 (contains CREB site at -143) |
Post-Translational Modifications and Regulation of Enzyme Activity
While transcriptional control is a primary regulatory mechanism, the activity of glycosyltransferases, including GM3 synthase, can also be modulated by post-translational modifications. researchgate.netnih.govcapes.gov.br These modifications provide a more rapid means of controlling enzyme function in response to immediate cellular needs.
N-glycosylation: GM3 synthase is known to be an N-glycosylated protein. uniprot.org While the precise functional consequence of this modification on its activity is still under investigation, N-glycosylation is generally crucial for the proper folding, stability, and trafficking of enzymes within the Golgi apparatus, where ganglioside synthesis occurs.
Phosphorylation/Dephosphorylation: The activity of various glycosyltransferases can be regulated by phosphorylation and dephosphorylation events. researchgate.net Signaling pathways that lead to the activation of protein kinases can potentially phosphorylate GM3 synthase or its regulatory partners, thereby altering its catalytic efficiency or substrate affinity.
Cellular Feedback Mechanisms in Ganglioside Homeostasis
Cells employ sophisticated feedback mechanisms to maintain the balance of different ganglioside species. creative-proteomics.com This homeostasis is crucial, as an imbalance can disrupt cellular signaling and lead to pathological conditions.
Substrate Availability: The synthesis of GM3 is dependent on the availability of its precursor, lactosylceramide (B164483) (LacCer). nih.gov The enzymes responsible for producing LacCer are themselves subject to regulation, creating an upstream control point for GM3 synthesis.
Product Inhibition and Feedback Loops: The products of ganglioside synthesis can influence the activity of the enzymes in the pathway. For example, in the context of Alzheimer's disease, a feedback loop involving GM3, amyloid-beta (Aβ), and GD3 synthase (the enzyme that converts GM3 to GD3) has been described. plos.org Aβ can bind to GM3, and this complex can inhibit the activity of GD3 synthase. This leads to an accumulation of GM3 and a reduction in GD3, which in turn can affect Aβ production, demonstrating a complex regulatory interplay. plos.org
Influence of Environmental Factors on GM3 Expression Levels
The expression of GM3 is not static but can be dynamically altered by a variety of external and environmental stimuli, reflecting the cell's adaptation to its surroundings.
Analytical and Methodological Approaches in Ganglioside Gm3 Research
Spectrometric Techniques for GM3 Analysis
Spectrometric methods are foundational for the precise measurement and structural characterization of GM3. These techniques offer high sensitivity and specificity, allowing for detailed analysis of GM3 in various biological samples.
High-Performance Liquid Chromatography (HPLC) is a robust and sensitive analytical method for the separation and quantification of underivatized gangliosides, including GM3. researchgate.netilab-inbi.ru This technique typically employs a reversed-phase column, such as Lichrosorb RP-8 or μBondapak RP-18, and a solvent system consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at varying ratios. ilab-inbi.ru The separation of gangliosides is monitored by detecting the absorbance of the column effluent at a low wavelength, typically around 195 nm or 197 nm. researchgate.netilab-inbi.ru
Under these conditions, HPLC can effectively resolve different ganglioside species. ilab-inbi.ru The method is highly sensitive, with a detection limit in the picomole to nanomole range, and offers good precision. researchgate.netilab-inbi.ru For instance, a developed HPLC method has been shown to be suitable for quantitative purposes with a detection limit of 0.1 nmole and a standard deviation of less than 10% of the mean values in the concentration range of 0.1-50 nmoles. ilab-inbi.ru This allows for the accurate quantification of individual gangliosides like GM3 in complex biological mixtures such as serum and tissue extracts. researchgate.net
Table 1: HPLC Parameters for Ganglioside GM3 Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase Lichrosorb RP-8 or μBondapak RP-18 ilab-inbi.ru |
| Mobile Phase | Acetonitrile and 5 mM phosphate buffer ilab-inbi.ru |
| Detection | UV absorbance at 195 nm ilab-inbi.ru |
| Sensitivity | 0.1 nmole detection limit ilab-inbi.ru |
| Application | Quantification of GM3 in biological samples researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the detailed molecular species profiling of this compound. This method combines the separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. nih.gov Reversed-phase liquid chromatography is often utilized to separate the various GM3 species, which differ in the length and saturation of their ceramide chains. nih.govacs.org
Following chromatographic separation, the GM3 molecules are ionized, typically using electrospray ionization (ESI), and analyzed by a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. nih.govresearchgate.net The mass spectrometer provides accurate mass-to-charge ratio (m/z) measurements, allowing for the identification of different GM3 species. nih.gov Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the parent ions and analyzing the resulting product ions. For example, in negative ionization mode, a characteristic fragment ion corresponding to the loss of sialic acid (m/z 290.0892) can confirm the identity of GM3 species. nih.gov This detailed analysis has enabled the identification of numerous unique GM3 species in biological samples like human milk. nih.gov
Table 2: LC-MS/MS Application in GM3 Profiling
| Technique | Application | Key Findings |
|---|---|---|
| RP-LC-Q-TOF-MS | Profiling GM3 in human milk | Identified 39 unique GM3 species, with GM3 d40:1 being the most abundant in mature milk. nih.gov |
| LC-MS/MS | Multiplexed assay for gangliosides | Developed a rapid and sensitive assay for simultaneous quantification of multiple gangliosides, including GM3, in serum and plasma. oup.com |
| LC-MS/MS with phenyl-hexyl column | Separation of ganglioside classes | Separated gangliosides based on sialic acid class and ceramide chain length. tandfonline.com |
Biophysical Techniques for Membrane Dynamics and Interactions
The intricate roles of this compound in cellular processes are intrinsically linked to its behavior within the plasma membrane. To elucidate the dynamics of GM3 and its interactions with other membrane components, a suite of powerful biophysical techniques is employed. These methods provide insights into the lateral mobility, organization, and molecular interactions of GM3, contributing to a deeper understanding of its function.
Molecular Dynamics Simulations (Coarse-Grained and Atomistic)
Molecular dynamics (MD) simulations have emerged as an indispensable tool for investigating the behavior of this compound within lipid bilayers at a level of detail unattainable by experimental methods alone. These computational techniques allow for the observation of molecular motion and interactions over time, providing a dynamic picture of the membrane environment. Both atomistic and coarse-grained simulation approaches have been applied to study GM3, each offering distinct advantages.
Atomistic (AA) Simulations: In atomistic simulations, every atom of the GM3 molecule, the surrounding lipids, and water is explicitly represented. This high level of detail allows for the precise study of hydrogen bonding, electrostatic interactions, and the conformational dynamics of the GM3 headgroup. nih.gov Atomistic simulations have been instrumental in revealing the preferential alignment of GM3's longitudinal axis along the bilayer normal, contributing to good packing of its hydrophilic moieties. acs.org Furthermore, these simulations have shown that the aggregation of GM3 is a delicate balance between hydrogen bond interactions and the steric hindrance of its headgroups. nih.gov One of the key findings from atomistic simulations is the long equilibration time for GM3-containing bilayers, which can be attributed to the slow relaxation of the torsional angle at the galactose-sialic acid linkage. acs.org
Coarse-Grained (CG) Simulations: While atomistic simulations provide a high-resolution view, they are computationally expensive and are often limited to shorter timescales and smaller system sizes. nih.govresearchgate.net Coarse-grained simulations address this limitation by grouping several atoms into a single "bead" or "particle". mdpi.comaps.org This simplification reduces the number of degrees of freedom, enabling the simulation of larger membrane patches over longer timescales. CG simulations have been particularly useful for studying large-scale phenomena such as the formation of GM3 clusters and their interaction with membrane proteins. nih.gov For instance, CG simulations have been used to investigate the interactions between GM3 and proteins like aquaporin and WALP23. nih.gov While CG models may not capture the fine details of hydrogen bonding as accurately as atomistic models, they provide valuable insights into the general principles of GM3 organization and interaction within the membrane. nih.gov It has been noted that different driving forces for ganglioside interactions may be observed between atomistic and CG simulations, highlighting the importance of choosing the appropriate model for the research question at hand. nih.gov
| Simulation Type | Description | Advantages | Limitations |
| Atomistic (AA) | All atoms are explicitly represented. | High resolution, detailed information on hydrogen bonds and conformations. nih.gov | Computationally expensive, limited to smaller systems and shorter timescales. nih.gov |
| Coarse-Grained (CG) | Groups of atoms are represented as single particles. mdpi.comaps.org | Computationally efficient, allows for larger systems and longer timescales. nih.govresearchgate.net | Reduced level of detail, may not accurately represent specific atomic interactions. nih.gov |
Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET)
Fluorescence-based microscopy techniques are pivotal in studying the dynamics of molecules in living cells. Among these, Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) provide quantitative data on the mobility and proximity of molecules like GM3 within the plasma membrane.
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the lateral mobility of fluorescently labeled molecules. nih.gov In a typical FRAP experiment involving GM3, a fluorescent probe is attached to the ganglioside. A high-intensity laser is then used to irreversibly photobleach the fluorophores in a small, defined region of the cell membrane. nih.govnih.gov The subsequent recovery of fluorescence in this bleached area is monitored over time as unbleached, fluorescently labeled GM3 molecules diffuse into the region. nih.gov The rate and extent of this recovery provide information about the diffusion coefficient and the mobile fraction of GM3. nih.govnih.gov This technique can be used to investigate how factors like cholesterol concentration or interactions with other proteins affect the mobility of GM3 in the membrane. nih.gov
Förster Resonance Energy Transfer (FRET): FRET is a technique that can detect the proximity of two fluorescently labeled molecules on the scale of 1-10 nanometers. mdpi.commdpi.com This phenomenon occurs when an excited donor fluorophore transfers its energy to a nearby acceptor fluorophore non-radiatively. mdpi.com For FRET to occur, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor, and the two molecules must be in close proximity. mdpi.com In the context of GM3 research, FRET can be used to study the clustering of GM3 molecules by labeling them with a FRET donor-acceptor pair. It can also be employed to investigate the direct interaction between GM3 and a specific membrane protein by labeling GM3 with one fluorophore and the protein of interest with another. mdpi.com
Single Particle Tracking (SPT)
Single Particle Tracking (SPT) is a high-resolution imaging technique that allows for the direct observation of the movement of individual molecules over time. wikipedia.org By labeling individual GM3 molecules with a bright and photostable probe, such as a quantum dot or a fluorescent nanoparticle, their trajectories on the cell surface can be recorded and analyzed. biorxiv.orgyoutube.com
SPT provides a wealth of information that is averaged out in ensemble techniques like FRAP. nih.gov The analysis of individual GM3 trajectories can reveal different modes of diffusion, such as free diffusion, confined diffusion within a membrane domain, or directed motion. biorxiv.org This allows researchers to map out the heterogeneity of the plasma membrane and to identify areas where GM3 mobility is restricted, potentially due to its association with lipid rafts or the cytoskeleton. stanford.edu Furthermore, by analyzing the mean squared displacement of the tracked particles, the diffusion coefficient of individual GM3 molecules can be calculated. biorxiv.org
Use of Liposome and Biomimetic Membrane Systems
Liposomes and other biomimetic membrane systems are invaluable tools in GM3 research as they provide a simplified and well-controlled environment to study the biophysical properties of the ganglioside, independent of the complexity of a living cell. nih.govresearchgate.net
Liposomes: These are spherical vesicles composed of a lipid bilayer, which can be formulated with a defined lipid composition. nih.gov By incorporating GM3 into liposomes, researchers can investigate its influence on membrane properties such as fluidity, curvature, and permeability. nih.govresearchgate.net Liposomes are also used to study the interactions of GM3 with other lipids, such as cholesterol and sphingomyelin, and to understand how these interactions contribute to the formation of lipid domains. nih.gov Furthermore, liposomes carrying GM3 analogues have been developed as potential carriers for therapeutic applications. nih.gov
Biomimetic Membrane Systems: Beyond simple liposomes, more complex biomimetic systems are being developed to more closely mimic the cellular environment. researchgate.netnih.gov These can include supported lipid bilayers on solid substrates or more sophisticated "cell-like" vesicles that incorporate membrane proteins. These systems allow for the study of GM3's interactions with specific proteins in a controlled setting, providing insights into its role in signal transduction and cell adhesion. researchgate.net
Biochemical Assays for Enzyme Activity and Protein-Lipid Interaction Studies
Biochemical assays are fundamental for characterizing the enzymes involved in GM3 metabolism and for quantifying the interactions between GM3 and its binding partners. These assays provide crucial information on the regulation of GM3 levels in the cell and the molecular basis of its biological functions.
Enzyme Activity Assays: The biosynthesis of GM3 is a multi-step process involving several enzymes, with GM3 synthase being a key player that catalyzes the transfer of sialic acid to lactosylceramide (B164483). researchgate.netnih.gov Assays have been developed to measure the activity of GM3 synthase, which are essential for understanding its regulation and for screening for potential inhibitors. nih.gov One such method involves using a fluorescence-labeled acceptor substrate, followed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the enzymatic product. researchgate.net Another approach is a high-throughput scintillation proximity assay, which has been established to screen for inhibitors of GM3 synthase from chemical libraries. nih.gov These assays are critical for research into diseases where GM3 levels are dysregulated, such as in certain types of cancer and in metabolic disorders like type 2 diabetes. nih.govmdpi.com
Emerging Research Themes and Future Perspectives on Ganglioside Gm3
Elucidation of Novel GM3-Mediated Signaling Pathways
Recent investigations have expanded our understanding of GM3's role as a key modulator of various signaling cascades. A significant area of focus has been its interaction with growth factor receptors and other signaling molecules within specialized membrane microdomains.
One of the most studied interactions is the negative regulation of the insulin (B600854) receptor by GM3. pnas.org Research indicates that GM3 can directly inhibit the autophosphorylation of the insulin receptor, thereby dampening downstream signaling. pnas.orgglycoforum.gr.jp Mice lacking the GM3 synthase gene (GM3S) exhibit enhanced insulin sensitivity and are protected from high-fat diet-induced insulin resistance, highlighting the physiological relevance of this regulation. pnas.org The accumulation of GM3 in adipocytes, potentially induced by factors like tumor necrosis factor-α (TNF-α), is suggested to contribute to insulin resistance, a hallmark of type 2 diabetes. pnas.orgglycoforum.gr.jp
Beyond insulin signaling, GM3 has been shown to modulate other critical pathways:
Transforming Growth Factor-beta (TGF-β) Signaling: In the context of chondrogenic differentiation of human synovial membrane-derived mesenchymal stem cells, GM3 treatment has been shown to enhance TGF-β signaling through the SMAD 2/3 pathway. mdpi.com This leads to increased expression of chondrogenic markers, suggesting a role for GM3 in cartilage regeneration. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Signaling: GM3 is known to inhibit the activity of the epidermal growth factor receptor (EGFR). rsc.orgsci-hub.st This inhibition can occur through direct interaction with the receptor or indirectly by influencing other membrane proteins. rsc.org This regulatory function has implications for cell proliferation and cancer biology. rsc.org
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Signaling: GM3 has been found to inhibit angiogenesis by directly interacting with VEGFR-2. researchgate.netnih.gov This interaction suppresses VEGF-stimulated receptor activation and downstream signaling pathways, ultimately inhibiting endothelial cell proliferation and migration. researchgate.netnih.gov
Toll-Like Receptor 4 (TLR4) Signaling: Emerging evidence indicates that different molecular species of GM3 can act as either agonists or antagonists of TLR4 signaling. researchgate.netembopress.orgnih.gov This dual role in modulating innate immune responses is dependent on the fatty acid composition of the GM3 molecule. researchgate.netembopress.org
Advanced Understanding of GM3 Molecular Species-Specific Functions
A pivotal shift in GM3 research is the recognition that not all GM3 molecules are functionally equivalent. The structural diversity of the ceramide backbone, particularly the length and saturation of the fatty acid chain, gives rise to numerous GM3 molecular species with distinct biological activities. researchgate.net
A compelling example of this is the differential modulation of Toll-like receptor 4 (TLR4) signaling. researchgate.netnih.gov Research has demonstrated that:
GM3 species with very long-chain fatty acids (VLCFA) act as agonists, enhancing TLR4 activation. researchgate.netembopress.org
GM3 species with long-chain fatty acids (LCFA) act as antagonists, suppressing TLR4 activation. researchgate.netembopress.org
This differential activity has significant implications for inflammatory conditions like obesity and metabolic syndrome, where an imbalance in these GM3 species is observed. researchgate.netnih.gov
Furthermore, the type of sialic acid on GM3 also dictates its function and immunogenicity. While human cells primarily synthesize N-acetylneuraminic acid (Neu5Ac)-containing GM3, some tumors express N-glycolylneuraminic acid (Neu5Gc)-containing GM3. conicet.gov.arresearchgate.net This difference is due to a human-specific genetic mutation. conicet.gov.ar Neu5Gc-GM3 is considered a tumor-associated antigen and is a target for cancer immunotherapy due to its limited expression in normal human tissues. conicet.gov.arnih.govbiorxiv.org The immune system can distinguish between N-acetyl-GM3 and N-glycolyl-GM3, with the latter being more immunogenic. conicet.gov.ar
Development of Refined Biophysical Models for GM3 Interactions
Understanding the function of GM3 necessitates a detailed comprehension of its behavior within the complex environment of the cell membrane. To this end, researchers are developing sophisticated biophysical models to study GM3's interactions with other lipids and proteins.
A key concept in this area is the formation of lipid rafts, which are dynamic, submicroscopic membrane domains enriched in sphingolipids and cholesterol. biologists.com GM3 is a known component of these rafts and its concentration can influence the partitioning of proteins into these domains. lipotype.comwustl.edu
Advanced computational techniques, such as coarse-grained and atomistic molecular dynamics simulations, are being employed to model the behavior of GM3 in lipid bilayers. acs.orgacs.orgplos.org These simulations have revealed that GM3 molecules can form nano-clusters within the membrane, and that the size and organization of these clusters can be influenced by factors like the GM3 headgroup size. acs.orgplos.org These clusters are not static and their formation can be correlated with membrane curvature. plos.org
These models are also shedding light on specific protein-GM3 interactions. For example, simulations have been used to study the interaction of GM3 with the glucagon (B607659) receptor, revealing that GM3 binding can modulate the receptor's conformation. nih.gov Similarly, the interaction between GM3 and other membrane components, such as the tetraspanin CD9, has been shown to be crucial for regulating cell motility. researchgate.net The specific interaction between GM3 and another glycosphingolipid, gangliotriaosylceramide (Gg3), has also been proposed as a basis for cellular recognition between certain lymphoma and melanoma cells. researchgate.net
Exploration of GM3 Roles in Uncharted Cellular Processes
Beyond its established roles, ongoing research is uncovering the involvement of GM3 in a range of previously uncharted cellular processes, expanding the known functional repertoire of this versatile ganglioside.
Autophagy: Recent studies have implicated glycosphingolipids, including GM3 and its precursor GD3, in the process of autophagy, the cellular mechanism for degrading and recycling cellular components. researchgate.nettandfonline.com While the precise role of GM3 is still being elucidated, it appears to be involved in the formation and maturation of autophagosomes. researchgate.nettandfonline.com
Exosome Formation and Secretion: Exosomes are small extracellular vesicles involved in intercellular communication. The lipid composition of exosome membranes, which are enriched in cholesterol, sphingomyelin, and gangliosides like GM3, is believed to be important for their structure and function. smw.ch Some research suggests that simpler gangliosides like GM3 may inhibit exosome secretion, while more complex gangliosides promote it. biorxiv.org Furthermore, GM3 within exosomes may play a role in the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease. smw.chresearchgate.net
Cellular Differentiation and Development: GM3 has been shown to play a role in various differentiation processes. For instance, it is involved in the monocytic differentiation of leukemic cell lines and in the chondrogenic differentiation of mesenchymal stem cells. mdpi.compnas.org It also appears to participate in early embryonic development. koreascience.kr
Neuronal Cell Death: Studies have shown that GM3 levels are upregulated during glutamate-induced neuronal cell death. nih.gov Both the addition of exogenous GM3 and the overexpression of GM3 synthase can induce neuronal death, suggesting GM3 acts as a mediator in this process. nih.gov
Q & A
Q. What is the structural composition of ganglioside GM3, and how is it analyzed in research settings?
GM3 consists of a ceramide backbone linked to an oligosaccharide unit with three sugar residues, including sialic acid. Analytical methods include:
- Mass spectrometry (MS): High-resolution MS (e.g., Q Exactive Orbitrap) identifies structural variants (e.g., hydroxylation, double bonds) and quantifies over 50 GM3 species .
- High-performance thin-layer chromatography (HPTLC): Separates gangliosides based on polarity, enabling comparative analysis of GM3 expression in cellular models .
Q. What are the primary biological functions of GM3 in cellular membranes?
GM3 stabilizes lipid rafts and caveolae, modulating membrane receptor activity. Key roles include:
- Glucose uptake regulation: GM3-rich membranes inhibit insulin receptor signaling .
- Auditory function: Essential for cochlear hair cell integrity .
- EGF receptor modulation: Direct interaction with EGFR extracellular domain suppresses kinase activity .
Q. How is GM3 quantified in biological samples, and what standards are used?
- Isotope-labeled internal standards: Deuterated GM3-d3 (e.g., C18 GM3-d3) enables precise quantification via LC-MS or GC-MS, correcting for matrix effects .
- Immunofluorescence/immunoblot: Monoclonal antibodies (e.g., M2590) detect GM3 localization in fixed cells or tissues .
Advanced Research Questions
Q. How does GM3 modulate receptor tyrosine kinase activity, such as EGFR?
GM3 binds the EGFR extracellular domain, independent of the EGF-binding site, inhibiting autophosphorylation. Methodologies include:
- Recombinant EGFR extracellular domain (ECD) assays: Purified ECD binds GM3-coated surfaces, validated via surface plasmon resonance (SPR) .
- Kinase activity assays: GM3 suppresses EGFR autophosphorylation in cancer cell lines (e.g., MDA-MB-231) .
Q. What experimental approaches investigate GM3's role in cancer cell apoptosis?
- siRNA knockdown: Targeting GM3 synthase (e.g., siGM3-2/3) reduces GM3 levels, restoring pro-apoptotic Bax/Bcl-2 ratios in cisplatin-treated HCT116 colon cancer cells .
- ROS measurement: Flow cytometry detects GM3-associated reactive oxygen species (ROS) during apoptosis .
Q. How do genetic models, such as GM3 synthase knockout, clarify GM3's pathophysiological roles?
Q. How can conflicting data on GM3's role in cancer progression be resolved?
Discrepancies arise from:
- Cell-type specificity: GM3 promotes apoptosis in HCT116 colon cancer but enhances survival in melanoma via STAT3 activation .
- Experimental design: Dose-dependent effects (e.g., cisplatin concentration) and ganglioside extraction protocols (e.g., organic solvent selection) impact results .
Q. What advanced techniques study GM3's involvement in lipid raft signaling?
- MALDI mass spectrometry imaging (MALDI-MSI): Maps GM3 spatial distribution in glioma tissues, identifying prognostic lipid species .
- Lipid raft isolation: Detergent-resistant membrane (DRM) fractionation combined with MS quantifies GM3 in raft vs. non-raft domains .
Q. How does GM3 structural variability influence its function in disease models?
Q. What models explore GM3's role in neurodegenerative diseases?
- GM3 synthase-deficient models: Link GM3 depletion to impaired neuronal migration and synaptic plasticity .
- Brain lipidomics: MS-based profiling identifies GM3 as a dominant ganglioside in gliomas, correlating with tumor grade .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
